5-Amino-3-bromopyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEKBAWTSKGTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-Amino-3-bromopyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Amino-3-bromopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a multi-step synthesis beginning from readily available 2-aminopyridine, detailing the necessary experimental protocols and providing quantitative data for each key transformation. The synthesis involves a sequence of bromination, nitration, diazotization, and reduction reactions.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a four-step process. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Logical workflow for the synthesis of this compound.
Key Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data in a structured table.
Step 1: Synthesis of 2-Amino-5-bromopyridine
This step involves the regioselective bromination of 2-aminopyridine at the 5-position.
Experimental Protocol:
A solution of 2-aminopyridine (e.g., 282 g, 3.0 mol) in acetic acid (500 ml) is prepared in a three-necked flask equipped with a stirrer, dropping funnel, and condenser. The solution is cooled to below 20°C in an ice bath. A solution of bromine (480 g, 3.0 mol) in acetic acid (300 ml) is added dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially. After approximately half of the bromine solution has been added, the temperature is allowed to rise to 50°C. Once the addition is complete, the mixture is stirred for an additional hour and then diluted with water (750 ml). The solution is neutralized with 40% sodium hydroxide solution with cooling. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-bromopyridine.[1]
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
The intermediate from Step 1 is subsequently nitrated at the 3-position.
Experimental Protocol:
In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, 2-amino-5-bromopyridine (e.g., 86.5 g, 0.5 mol) is added to concentrated sulfuric acid (500 ml) at a rate that maintains the temperature below 5°C.[1] 95% Nitric acid (26 ml, 0.57 mol) is then added dropwise at 0°C.[1] The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour.[1] The reaction mixture is cooled and poured onto ice (5 L), followed by neutralization with 40% sodium hydroxide solution. The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration, washed with water, and dried.[1]
Step 3: Synthesis of 3-Bromo-5-nitropyridin-2-ol
This step involves the conversion of the 2-amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Experimental Protocol (Adapted):
2-Amino-5-bromo-3-nitropyridine (e.g., 0.1 mol) is gradually added to concentrated sulfuric acid (e.g., 100 ml) under ice cooling. The mixture is stirred at room temperature for 2 hours and then cooled again. A solution of sodium nitrite (e.g., 0.15 mol) in water is added dropwise while maintaining a low temperature. The reaction is stirred at room temperature for several hours. The reaction mixture is then carefully poured onto ice. The resulting precipitate of 3-bromo-5-nitropyridin-2-ol is collected by filtration, washed with cold water, and dried.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amino group.
Experimental Protocol (Method A: Catalytic Hydrogenation):
3-Bromo-5-nitropyridin-2-ol (e.g., 0.1 mol) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on activated charcoal (Pd/C, e.g., 10 mol%) is added to the solution. The mixture is stirred under a hydrogen atmosphere (e.g., balloon pressure or in a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound.
Experimental Protocol (Method B: Reduction with Iron):
A flask is charged with 3-bromo-5-nitropyridin-2-ol (e.g., 0.05 mole), reduced iron powder (e.g., 30 g), 95% ethanol (40 ml), water (10 ml), and a catalytic amount of concentrated hydrochloric acid (0.5 ml). The mixture is heated on a steam bath for 1 hour.[1] The iron is removed by filtration, and the filtrate is evaporated to dryness. The residue is recrystallized from water to give this compound.[1]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Yield |
| 1 | 2-Aminopyridine | 2-Amino-5-bromopyridine | Bromine, Sodium Hydroxide | Acetic Acid, Water | 62-67%[1] |
| 2 | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Nitric Acid, Sulfuric Acid | Sulfuric Acid | ~78%[1] |
| 3 | 2-Amino-5-bromo-3-nitropyridine | 3-Bromo-5-nitropyridin-2-ol | Sodium Nitrite, Sulfuric Acid | Sulfuric Acid | Not specified |
| 4 | 3-Bromo-5-nitropyridin-2-ol | This compound | Method A: H₂, Pd/CMethod B: Fe, HCl | Method A: Ethanol/Ethyl AcetateMethod B: Ethanol, Water | Not specified |
Signaling Pathway and Reaction Schematics
The overall synthetic transformation can be visualized as a series of sequential reactions.
Caption: Reaction pathway for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-bromopyridin-2-ol and Its Isomers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available physicochemical data for 5-Amino-3-bromopyridin-2-ol and its closely related isomers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages information on its well-characterized isomer, 2-Amino-5-bromopyridin-3-ol, as a primary reference. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted bromopyridinols.
Physicochemical Properties
Quantitative data for the physicochemical properties of 2-Amino-5-bromopyridin-3-ol, an isomer of the target compound, are summarized in the table below. These values provide a close approximation for the expected properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | PubChem[1] |
| Molecular Weight | 189.01 g/mol | PubChem[1] |
| Melting Point | 204-207 °C | ChemBK[2] |
| pKa (Predicted) | 11.48 ± 0.10 | ChemicalBook[3] |
| Solubility | Slightly soluble in water | ChemBK[2] |
| LogP (Predicted) | 0.8 | PubChem[1] |
| CAS Number | 39903-01-0 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures and can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a compound can be determined using a capillary melting point apparatus.[4][5][6]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for an initial approximate determination. For an accurate measurement, the heating rate is slowed to 1-2 °C/min when the temperature is within 15-20 °C of the approximate melting point.[4][6]
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial to create a saturated solution.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The suspension is centrifuged or allowed to settle to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and filtered. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, by comparing against a calibration curve of known concentrations.[8][9]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
RP-HPLC is a common method for assessing the purity of organic compounds.[10][11][12][13][14]
Methodology:
-
System: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is used.
-
Mobile Phase: A suitable mobile phase is prepared, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, and degassed.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent.
-
Analysis: The sample is injected into the HPLC system, and the components are separated based on their affinity for the stationary and mobile phases. The purity is determined by the relative area of the main peak in the chromatogram.
Synthesis Workflow
Biological Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound or its close isomers in specific biological signaling pathways. Substituted pyridines are a broad class of compounds with diverse biological activities, and their derivatives are known to be utilized in the development of pharmaceuticals and agrochemicals.[15][16] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
References
- 1. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-amino-5-bromopyridin-3-ol CAS#: 39903-01-0 [chemicalbook.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method - Arabian Journal of Chemistry [arabjchem.org]
- 13. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
Structural Analysis of 5-Amino-3-bromopyridin-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the structural analysis of 5-Amino-3-bromopyridin-2-ol, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a predictive analysis based on established principles and data from structurally related compounds. A key focus is the inherent tautomerism of the 2-hydroxypyridine core, which dictates its structural and electronic properties.
Molecular Structure and Tautomerism
This compound is expected to exist as a tautomeric mixture of the enol form (this compound) and the keto form (5-Amino-3-bromo-1H-pyridin-2-one). This phenomenon is characteristic of 2-hydroxypyridines, where the proton can reside on either the oxygen or the ring nitrogen. The equilibrium between these two forms is influenced by the solvent, temperature, and pH.[1][2][3] In non-polar solvents, the 2-hydroxypyridine form may be favored, while polar solvents and the solid state typically favor the 2-pyridone form due to intermolecular hydrogen bonding.[1][2][3][4]
The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the pyridine ring is expected to influence the electron density distribution and potentially the tautomeric equilibrium.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine/hydroxyl protons. In the pyridin-2-ol form, one would expect two doublets in the aromatic region corresponding to the protons at the C4 and C6 positions. The amine protons would likely appear as a broad singlet, and the hydroxyl proton as another singlet, with chemical shifts dependent on the solvent and concentration. For the pyridin-2-one tautomer, the NH proton would also present as a singlet.
¹³C NMR: The carbon NMR would show five distinct signals for the pyridine ring carbons. The chemical shift of the C2 carbon would be particularly indicative of the predominant tautomeric form, appearing further downfield in the pyridone form due to the carbonyl character.
| Predicted Chemical Shifts (ppm) | ¹H NMR | ¹³C NMR |
| Aromatic CH | 6.5 - 8.5 | 100 - 150 |
| C-Br | - | ~110 |
| C-NH₂ | - | ~140 |
| C-OH / C=O | - | 160 - 180 |
| -NH₂ | 4.0 - 6.0 (broad) | - |
| -OH / -NH (keto) | 9.0 - 13.0 (broad) | - |
Note: These are estimated ranges and actual values may vary.
Infrared (IR) Spectroscopy
The IR spectrum will be crucial in identifying the dominant tautomer.
-
Pyridin-2-ol form: A broad O-H stretching band would be expected around 3200-3600 cm⁻¹. N-H stretching vibrations from the amino group would appear in a similar region.
-
Pyridin-2-one form: A strong C=O stretching band would be prominent in the range of 1640-1680 cm⁻¹. The N-H stretching band of the lactam would be observed around 3000-3400 cm⁻¹.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (enol) | 3200 - 3600 (broad) |
| N-H stretch (amine) | 3300 - 3500 |
| N-H stretch (lactam) | 3000 - 3400 |
| C=O stretch (keto) | 1640 - 1680 |
| C=C, C=N stretch | 1550 - 1620 |
| C-Br stretch | 500 - 650 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₅H₅BrN₂O (187.96 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.
Experimental Protocols
Synthesis of this compound
A potential synthetic route could involve the bromination and subsequent amination of 2-hydroxypyridine, or the diazotization and hydrolysis of a diaminobromopyridine precursor. A plausible method starting from 2-amino-5-bromopyridine is outlined below.
Protocol: Synthesis via Nitration, Reduction, and Diazotization
-
Nitration of 2-Amino-5-bromopyridine: Dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid at 0°C. Add nitric acid dropwise while maintaining the temperature below 5°C.[5] Stir the mixture at room temperature and then heat gently to facilitate the reaction. Pour the reaction mixture onto ice and neutralize with a base to precipitate 2-amino-5-bromo-3-nitropyridine.[5]
-
Reduction of the Nitro Group: Reduce the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).[5][6] This will yield 2,3-diamino-5-bromopyridine.
-
Diazotization and Hydrolysis: Dissolve the resulting 2,3-diamino-5-bromopyridine in an acidic aqueous solution (e.g., H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt at the 2-position. Gently heat the solution to hydrolyze the diazonium salt to a hydroxyl group, yielding the target compound, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Structural Characterization
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for ¹H and ¹³C NMR analysis.
-
IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or ATR accessory.
-
Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer to confirm the molecular weight and isotopic distribution.
-
X-ray Crystallography: Grow single crystals of the compound by slow evaporation from a suitable solvent. Perform single-crystal X-ray diffraction to determine the precise bond lengths, bond angles, and solid-state packing, which would definitively identify the tautomeric form in the solid state.
Visualizations
Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the enol and keto forms.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Conclusion
The structural analysis of this compound is intrinsically linked to its tautomeric nature. While direct experimental data is scarce, a robust predictive framework can be established based on the well-documented behavior of related 2-hydroxypyridine systems. The experimental protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers to synthesize and characterize this compound, paving the way for its potential applications in drug discovery and materials science. Definitive structural elucidation, particularly in the solid state, will ultimately rely on single-crystal X-ray diffraction.
References
Commercial Availability and Synthetic Pathways of 5-Amino-3-bromopyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the commercial availability of the pyridinol derivative, 5-Amino-3-bromopyridin-2-ol. It also outlines a proposed synthetic pathway for this compound, drawing upon established methodologies for the preparation of related brominated pyridines. Quantitative data from suppliers for a closely related, commercially available isomer is provided for reference, alongside a detailed experimental protocol for a key synthetic transformation.
Commercial Availability: The Isomer Landscape
Direct commercial sources for this compound are not readily identifiable. However, a positional isomer, 2-Amino-5-bromopyridin-3-ol (CAS No. 39903-01-0), is commercially available from various suppliers. It is crucial for researchers to distinguish between these isomers as their substitution patterns will significantly impact their chemical reactivity and biological activity.
It is important to note that this compound can exist in tautomeric equilibrium with 5-Amino-3-bromo-2-hydroxypyridine. For the purpose of this guide, "this compound" will be used to refer to this compound.
Supplier Data for 2-Amino-5-bromopyridin-3-ol (CAS: 39903-01-0)
The following table summarizes the commercial availability of the isomer 2-Amino-5-bromopyridin-3-ol from a selection of suppliers. Prices and quantities are subject to change and should be confirmed with the respective vendors.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| ChemicalBook Supplier 1 | 2-Hydroxy-3-amino-5-bromopyridine | 99.00% | 1g | $1.10 |
| ChemicalBook Supplier 2 | 2-Hydroxy-3-amino-5-bromopyridine | 98% | 25kg | $480.00 |
| ChemicalBook Supplier 3 | 2-amino-5-bromopyridin-3-ol | 98.0% | 25KG | Inquiry |
Proposed Synthesis of this compound
While a direct, published synthesis for this compound has not been identified in the immediate literature, a plausible synthetic route can be proposed based on established transformations of pyridine derivatives. A potential pathway commences with the commercially available 2,3-diamino-5-bromopyridine. This route involves the selective diazotization of the 2-amino group, followed by hydrolysis to introduce the hydroxyl functionality.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Diazotization and Hydrolysis
The following protocol is a generalized procedure adapted from the synthesis of related hydroxy-pyridines from amino-pyridines and would require optimization for the specific substrate.
Step 1: Diazotization of 2,3-Diamino-5-bromopyridine
-
To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 2,3-diamino-5-bromopyridine (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Continue stirring at 0-5 °C for 30 minutes to ensure complete dissolution and salt formation.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1-2 hours. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
Step 2: Hydrolysis of the Diazonium Salt
-
Slowly and carefully add the cold diazonium salt solution to a flask containing boiling water. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium carbonate or ammonium hydroxide, to a pH of 7-8.
-
The crude product may precipitate out of the solution upon neutralization or may require extraction with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Synthesis of a Key Precursor: 2,3-Diamino-5-bromopyridine
The starting material for the proposed synthesis, 2,3-Diamino-5-bromopyridine, can be prepared from 2-amino-5-bromopyridine. This multi-step process involves nitration followed by reduction.
Caption: Synthesis of the key precursor 2,3-Diamino-5-bromopyridine.
Experimental Protocol: Reduction of 2-Amino-5-bromo-3-nitropyridine
The following is a literature-derived protocol for the reduction of a nitro group on the pyridine ring.
-
In a round-bottom flask, suspend 2-amino-5-bromo-3-nitropyridine (1 equivalent) in a mixture of ethanol and water.
-
Add reduced iron powder (excess, e.g., 5-10 equivalents) to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting residue can be partitioned between an organic solvent and a basic aqueous solution to remove any remaining inorganic impurities.
-
The organic layer is then dried and concentrated to yield the crude 2,3-diamino-5-bromopyridine, which can be further purified by recrystallization.
This guide provides a comprehensive overview of the commercial landscape for this compound and its isomer, along with a scientifically sound, albeit theoretical, synthetic pathway. Researchers are advised to conduct their own small-scale trials to optimize the proposed reaction conditions.
An In-depth Technical Guide to 5-Amino-3-bromopyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and therapeutic applications of the versatile pyridine intermediate, 2-amino-5-bromopyridin-3-ol.
Introduction
The compound 5-Amino-3-bromopyridin-2-ol, systematically known as 2-amino-5-bromopyridin-3-ol, is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural isomerism is noteworthy, as it can exist in tautomeric forms, primarily as 2-amino-5-bromopyridin-3-ol and 5-amino-3-bromo-1H-pyridin-2-one. For the purposes of this guide, we will refer to the compound by its most commonly cited name, 2-amino-5-bromopyridin-3-ol. This heterocyclic compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Its utility also extends to the agrochemical sector, where it is a precursor for novel pesticides and herbicides.[1] This whitepaper provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in drug discovery, with a focus on its application in the synthesis of specific therapeutic agents.
Chemical and Physical Properties
2-amino-5-bromopyridin-3-ol is an off-white to brown crystalline powder.[2][3] A summary of its key physical and chemical properties is presented in the tables below. While specific spectroscopic data for this exact molecule is not widely published, representative data for the closely related precursor, 2-amino-5-bromopyridine, is included to provide insight into the spectral characteristics of this chemical scaffold.[4][5]
Table 1: Physical and Chemical Properties of 2-amino-5-bromopyridin-3-ol
| Property | Value | Reference |
| CAS Number | 39903-01-0 | [6] |
| Molecular Formula | C5H5BrN2O | [6] |
| Molecular Weight | 189.01 g/mol | [6] |
| Melting Point | 204-207 °C | [7] |
| Boiling Point | 368.7±42.0 °C (Predicted) | [7] |
| Density | 1.898 g/cm³ | [7] |
| Appearance | White to Gray to Brown powder/crystal | [3] |
| Solubility | Slightly soluble in water | [2] |
| IUPAC Name | 2-amino-5-bromopyridin-3-ol | [6] |
Table 2: Representative Spectroscopic Data (of 2-amino-5-bromopyridine)
| Spectroscopic Data | Values | Reference |
| ¹H NMR (DMSO-d6, 500 Hz) | δ: 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H) | [4] |
| LCMS (ESI) m/z | Calculated for C5H5N2Br: 172.9114, Found: 172.9000 | [4] |
Experimental Protocols: Synthesis of 2-amino-5-bromopyridin-3-ol
There are several established methods for the synthesis of 2-amino-5-bromopyridin-3-ol. Below are two detailed protocols.
Protocol 1: Synthesis from 2-amino-3,5-dibromopyridine
This method involves the selective hydrolysis of 2-amino-3,5-dibromopyridine.
Materials:
-
2-amino-3,5-dibromopyridine
-
Potassium hydroxide (85%)
-
Copper powder
-
Water
-
Nitrogen gas
-
Concentrated hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
-
Tetrahydrofuran
-
Sodium sulfate
-
Silica gel
Procedure:
-
A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[8]
-
The resulting dark-colored solution is neutralized with concentrated hydrochloric acid and then saturated with sodium chloride.[8]
-
The warm solution is extracted three times with an ethyl acetate/tetrahydrofuran mixture (9:1).[8]
-
The combined organic extracts are filtered, dried with sodium sulfate, and filtered again.[8]
-
After evaporating the solvent, the residue is dissolved in a small amount of hot ethyl acetate and purified by chromatography on a silica gel column.[8]
-
Evaporation of the solvent from the purified fraction yields 2-amino-3-hydroxy-5-bromopyridine (yield: 46.3%), with a melting point of 205°-208°C.[8]
Protocol 2: Synthesis from 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
This protocol involves the hydrolysis of a bicyclic precursor.
Materials:
-
6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
-
2N Sodium hydroxide solution
-
Acid for neutralization (e.g., HCl)
-
Water
Procedure:
-
A suspension of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g, 100 mmol) in 2N NaOH solution (250 mL, 500 mmol) is prepared.[2]
-
The mixture is refluxed overnight until a clear solution is formed.[2]
-
After cooling to room temperature, the solution is neutralized with acid to a pH of approximately 7, which results in the release of CO2 and the formation of a precipitate.[2]
-
The precipitate is collected by filtration, washed with water, and dried under high vacuum to yield 2-amino-5-bromopyridin-3-ol as an off-white solid (17.8 g, 98% yield).[2]
Caption: Synthetic routes to 2-amino-5-bromopyridin-3-ol.
Role in Drug Discovery and Development
2-amino-5-bromopyridin-3-ol is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications to build more complex molecular architectures.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors as it can effectively interact with the ATP-binding site of these enzymes.
A notable example is the use of 2-amino-5-bromo-3-hydroxypyridine as an intermediate in the synthesis of Lorlatinib .[9] Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.
Caption: Synthetic workflow for Lorlatinib using the pyridine intermediate.
Involvement in Signaling Pathways
As an intermediate in the synthesis of Lorlatinib, 2-amino-5-bromopyridin-3-ol contributes to the development of a molecule that directly targets the ALK/ROS1 signaling pathway. In certain cancers, chromosomal rearrangements can lead to the creation of fusion genes (e.g., EML4-ALK) that produce constitutively active tyrosine kinases. These aberrant kinases drive uncontrolled cell proliferation and survival. Lorlatinib inhibits the autophosphorylation of these kinases, thereby blocking downstream signaling cascades.
Caption: Mechanism of action of Lorlatinib in the ALK/ROS1 pathway.
Conclusion
2-amino-5-bromopyridin-3-ol is a cornerstone intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its well-defined chemical properties and established synthetic routes make it a valuable tool for researchers in both academic and industrial settings. The critical role of this compound in the synthesis of potent kinase inhibitors like Lorlatinib underscores its importance in the ongoing development of targeted therapies for cancer and other diseases. Future research will likely continue to uncover new applications for this versatile building block in the creation of novel therapeutic agents and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 3. 2-Amino-5-bromo-3-hydroxypyridine | 39903-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ijssst.info [ijssst.info]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. prepchem.com [prepchem.com]
- 9. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
Synthetic Pathways to 5-Amino-3-bromopyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for obtaining 5-Amino-3-bromopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis of this compound can be approached through several strategic pathways, each originating from commercially available starting materials. This document provides a comprehensive overview of these methods, including detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main strategic routes, which are outlined below. These pathways leverage common transformations in pyridine chemistry, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Pathway 1: Multi-step Synthesis from 2-Aminopyridine
This versatile and widely documented approach commences with the readily available starting material, 2-aminopyridine. The synthetic sequence involves bromination, nitration, reduction, and a final diazotization/hydrolysis step.
Caption: Multi-step synthesis of this compound from 2-Aminopyridine.
Pathway 2: Synthesis from 2-Amino-3,5-dibromopyridine
An alternative and more direct route utilizes 2-amino-3,5-dibromopyridine as the starting material. This pathway involves a nucleophilic aromatic substitution to introduce the hydroxyl group.
Caption: Synthesis of this compound from 2-Amino-3,5-dibromopyridine.
Quantitative Data Summary
The following tables provide a summary of the quantitative data associated with the key transformations in the described synthetic pathways.
Table 1: Synthesis of Intermediates from 2-Aminopyridine
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Bromine | Acetic Acid | 20-50 | 1 | 62-67 |
| 2 | 2-Amino-5-bromo-3-nitropyridine | 95% Nitric Acid | Sulfuric Acid | 0-60 | 3 | High |
| 3 | 2,3-Diamino-5-bromopyridine | Reduced Iron | Ethanol/Water | Reflux | 1 | 69-76 |
| 3 | 2,3-Diamino-5-bromopyridine | Raney Ni, H₂ | Ethanol/Phosphoric Acid | 50 | - | 89 |
Table 2: Synthesis of this compound from 2-Amino-3,5-dibromopyridine
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-3,5-dibromopyridine | 2-Amino-3-hydroxy-5-bromopyridine* | Potassium Hydroxide, Copper Powder | Water | 170 | 10 | 46.3 |
Note: 2-Amino-3-hydroxy-5-bromopyridine is a tautomer of this compound.
Detailed Experimental Protocols
Pathway 1: From 2-Aminopyridine
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Procedure: In a suitable reaction vessel, a solution of 2-aminopyridine (3.0 moles) in acetic acid (500 ml) is prepared. The solution is cooled to below 20°C. A solution of bromine (3.0 moles) in acetic acid (300 ml) is added dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and allowing it to rise to 50°C towards the end of the addition. The mixture is stirred for an additional hour. Water (750 ml) is added to dissolve the precipitated hydrobromide salt. The solution is then neutralized with 40% sodium hydroxide solution with cooling. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by washing with hot petroleum ether to remove any 2-amino-3,5-dibromopyridine byproduct.[1]
-
Yield: 62-67%[1]
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
Procedure: To a flask containing sulfuric acid (500 ml) cooled in an ice bath, 2-amino-5-bromopyridine (0.5 mole) is added at a rate that maintains the temperature below 5°C. 95% Nitric acid (0.57 mole) is then added dropwise at 0°C. The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour. The reaction mixture is cooled and poured onto ice. Neutralization with 40% sodium hydroxide solution precipitates the product, which is collected by filtration, washed with water, and dried.[1]
Step 3: Synthesis of 2,3-Diamino-5-bromopyridine
-
Method A (Iron Reduction): A mixture of 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml) is heated on a steam bath for 1 hour. The iron is removed by filtration and washed with hot ethanol. The combined filtrate and washings are evaporated to dryness. The residue is recrystallized from water to afford the product.[1]
-
Yield: 69-76%[1]
-
Method B (Catalytic Hydrogenation): 2-Amino-3-nitro-5-bromopyridine (0.075 mol) is dissolved in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cooled to 25°C. Saturated hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g) are added sequentially. The mixture is hydrogenated in a high-pressure reactor at 1 MPa and 50°C until hydrogen uptake ceases. After cooling and filtration, the filtrate is processed to isolate the product.[2]
-
Yield: 89%[2]
Step 4: Synthesis of this compound via Diazotization and Hydrolysis
-
General Procedure (Sandmeyer-type Hydroxylation): The conversion of the 2-amino group of 2,3-Diamino-5-bromopyridine to a hydroxyl group can be achieved via a Sandmeyer-type reaction.[3][4] A general protocol involves the diazotization of the 2-amino group followed by hydrolysis.
-
Diazotization: 2,3-Diamino-5-bromopyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. The reaction progress should be monitored for the formation of the diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a copper(I) catalyst such as copper(I) oxide (Cu₂O), to facilitate the displacement of the diazonium group by a hydroxyl group.[3][4] The reaction mixture is then cooled, neutralized, and the product is extracted with a suitable organic solvent. Purification can be achieved by recrystallization or chromatography.
Note: A specific, detailed experimental protocol for the diazotization and hydrolysis of 2,3-Diamino-5-bromopyridine to this compound is not extensively reported in the literature. The provided procedure is based on the general principles of the Sandmeyer reaction for hydroxylation and may require optimization.
Pathway 2: From 2-Amino-3,5-dibromopyridine
-
Procedure: A mixture of 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (85%, 12 parts), copper powder (0.5 part), and water (100 parts) is stirred under a nitrogen atmosphere in an autoclave at 170°C for 10 hours. The resulting dark-colored solution is neutralized with concentrated hydrochloric acid, saturated with sodium chloride, and extracted three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1). The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is evaporated. The residue is purified by chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.
-
Yield: 46.3%
Conclusion
The synthesis of this compound can be accomplished through multiple synthetic routes, with the choice of pathway often depending on the availability of starting materials and the desired scale of the reaction. The multi-step synthesis from 2-aminopyridine is a robust and well-documented approach for accessing key intermediates. The direct hydroxylation of 2-amino-3,5-dibromopyridine offers a shorter route, albeit with moderate yields. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related heterocyclic compounds. Further optimization of the final diazotization and hydrolysis step in the first pathway could lead to an even more efficient and high-yielding synthesis.
References
The Amino Group in 5-Amino-3-bromopyridin-2-ol: A Technical Guide to Its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-bromopyridin-2-ol is a substituted aminopyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of the amino, bromo, and hydroxyl functional groups on the pyridine ring offers multiple reaction sites for synthetic transformations. This in-depth technical guide focuses on the reactivity of the amino group, a key determinant of the molecule's synthetic utility. Due to a lack of direct experimental data for this specific molecule in the public domain, this guide infers its reactivity based on established principles of organic chemistry and the documented behavior of structurally similar compounds. This document provides a predictive overview of its participation in key reactions, supported by detailed, analogous experimental protocols and quantitative data from related molecules.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery and development, with the pyridine scaffold present in numerous approved therapeutic agents. This compound, a member of this important class of heterocycles, presents a unique combination of functional groups. The amino group, in particular, is a primary site for a variety of chemical modifications, including diazotization, acylation, alkylation, and cross-coupling reactions. Understanding the reactivity of this amino group is paramount for its effective utilization in the synthesis of novel and complex molecules. This guide aims to provide a comprehensive technical overview of the predicted reactivity of the amino group in this compound, offering valuable insights for researchers in organic synthesis and drug development.
Predicted Reactivity of the Amino Group
The reactivity of the amino group in this compound is modulated by the electronic effects of the other substituents on the pyridine ring. The hydroxyl group at the ortho position and the bromine atom at the meta position both influence the nucleophilicity of the amino group. The hydroxyl group, being an electron-donating group, is expected to increase the electron density of the pyridine ring, thereby enhancing the nucleophilicity of the amino group. Conversely, the electron-withdrawing nature of the bromine atom will likely decrease the basicity and nucleophilicity of the amino group to some extent. The interplay of these electronic effects will dictate the precise reactivity in various chemical transformations.
Based on the reactivity of analogous compounds such as 3-amino-5-bromopyridine and other substituted aminopyridines, the amino group of this compound is anticipated to readily undergo several key classes of reactions.
Diazotization
Diazotization of primary aromatic amines is a fundamental transformation in organic synthesis, converting the amino group into a highly versatile diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functional groups. Given that aminopyridines are known to undergo diazotization, it is predicted that the amino group in this compound will react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. The stability of the resulting diazonium salt will be a critical factor, as these intermediates can be prone to decomposition.
Logical Workflow for Diazotization and Subsequent Reactions
Caption: Predicted reaction pathway for this compound via diazotization.
Acylation
Acylation of the amino group to form an amide is a common and generally high-yielding reaction. This transformation is often used as a protecting group strategy or to introduce new functionalities. The amino group of this compound is expected to react readily with acylating agents such as acid chlorides and acid anhydrides in the presence of a base. The nucleophilicity of the amino group should be sufficient for this reaction to proceed efficiently. For instance, the acylation of the related 5-bromo-2-methylpyridin-3-amine with acetic anhydride proceeds in high yield[1].
N-Alkylation and Reductive Amination
Direct N-alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation and competing reactions at the ring nitrogen. However, under carefully controlled conditions, mono-alkylation may be achievable. A more reliable method for introducing alkyl groups is through reductive amination. This involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.
Cross-Coupling Reactions
Modern cross-coupling methodologies, particularly palladium-catalyzed reactions, have become powerful tools for C-N bond formation. Reactions such as the Buchwald-Hartwig amination could potentially be employed to couple the amino group of this compound with aryl or vinyl halides. However, the success of such reactions would be highly dependent on the choice of catalyst, ligand, and reaction conditions to overcome potential challenges such as catalyst inhibition by the pyridine nitrogen.
Quantitative Data from Analogous Compounds
While specific quantitative data for the reactivity of this compound is not available, the following tables summarize reaction conditions and yields for key reactions of structurally related aminopyridines. This data provides a valuable reference for predicting the behavior of the target molecule.
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, acetonitrile, 60°C | N-(5-bromo-2-methylpyridin-3-yl)acetamide | 85 | [1] |
| 3-Amino-5-bromopyridine | 5-bromonicotinamide, NaOH, Br2, 70°C | 3-Amino-5-bromopyridine | 70 | [2] |
| 5-Bromo-3-nitropyridine | Pd/C, tetrahydroxydiboron, water, acetonitrile, 50°C | 3-Amino-5-bromopyridine | 96 | [2] |
Table 1: Summary of Acylation and Synthesis Yields for Related Aminopyridines.
| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-dioxane/water | 90 | 60-85 | [1] |
| 3-bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 78 | [3] |
Table 2: Summary of Cross-Coupling Reactions for Related Aminopyridines.
Experimental Protocols for Analogous Reactions
The following are detailed experimental protocols for key reactions of compounds structurally similar to this compound. These can serve as a starting point for the development of procedures for the target molecule.
General Procedure for Acylation (based on N-[5-Bromo-2-methylpyridine-3-yl]acetamide synthesis[1])
Under a nitrogen atmosphere, a solution of the aminopyridine (1.0 eq), acetic anhydride (1.5 eq), and acetonitrile is stirred at 60°C. A few drops of concentrated sulfuric acid are added. The reaction is monitored by TLC. Upon completion, the reaction mixture is evaporated and cooled to room temperature. Water is added dropwise to precipitate the product. The mixture is stirred for approximately one hour at room temperature and then filtered. The solid is washed with deionized water and dried.
General Procedure for Diazotization-Sandmeyer Reaction (inferred from general procedures)
The aminopyridine (1.0 eq) is dissolved in a mixture of a strong acid (e.g., H2SO4 or HCl) and water and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for 30-60 minutes at this temperature. For a subsequent Sandmeyer reaction, this cold diazonium salt solution is added to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) at a suitable temperature. The reaction is then warmed to room temperature and stirred until completion.
Experimental Workflow for a Diazotization-Sandmeyer Reaction
Caption: Step-by-step workflow for a typical diazotization-Sandmeyer reaction.
Conclusion
The amino group of this compound is predicted to be a highly reactive and synthetically valuable functional group. Based on the behavior of structurally related compounds, it is expected to readily participate in a range of important chemical transformations, including diazotization, acylation, and potentially cross-coupling reactions. The electronic influence of the ortho-hydroxyl and meta-bromo substituents will be a key factor in modulating this reactivity. The provided analogous quantitative data and experimental protocols offer a solid foundation for researchers to begin exploring the synthetic utility of this promising building block in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the specific reactivity profile of the amino group in this compound.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 1549576-41-1|3-[(5-Bromopyridin-2-yl)amino]butan-1-ol|BLD Pharm [bldpharm.com]
Potential Biological Activity of 5-Amino-3-bromopyridin-2-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the specific biological activities of 5-Amino-3-bromopyridin-2-ol and its derivatives is limited. This guide, therefore, extrapolates potential activities based on studies of structurally related aminopyridine and pyridinol compounds. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for initiating research on this class of molecules.
Introduction
The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. The strategic placement of functional groups such as amino, hydroxyl, and halogen moieties can significantly influence the pharmacological profile of these compounds. The this compound scaffold, in particular, presents a unique combination of features—a hydrogen bond donor/acceptor-rich pyridinol core, a reactive bromine atom for further chemical modification, and an amino group known to be crucial for interactions with various biological targets. While direct studies on this specific scaffold are not extensively available, research on analogous compounds suggests potential for significant biological activity, particularly in the areas of oncology and enzyme inhibition.
Potential Therapeutic Areas and Biological Activities
Based on structure-activity relationship (SAR) studies of similar aminopyridine and pyridinol derivatives, compounds derived from this compound may exhibit the following biological activities:
-
Anticancer Activity: Substituted pyridines and aminopyridines have been widely investigated for their potential as anticancer agents. The core structure can serve as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. The amino group can mimic the hinge-binding interactions of ATP in the kinase domain.
-
Enzyme Inhibition: The 2-hydroxypyridine moiety is a known pharmacophore in various enzyme inhibitors. Derivatives could potentially target a range of enzymes, including but not limited to kinases, histone deacetylases (HDACs), and monoamine oxidases (MAOs).
-
Antibacterial and Antifungal Activity: Aminopyridine derivatives have shown promise as antimicrobial agents. The presence of a bromine atom could enhance this activity.
Quantitative Data from Structurally Related Compounds
To provide a perspective on the potential potency of this compound derivatives, the following table summarizes quantitative data from studies on analogous compounds. It is crucial to note that these values are not for the core compound of interest but for structurally related molecules and should be used for directional guidance only.
| Compound Class | Target/Assay | IC50/Activity | Reference Compound(s) |
| Pyrido[2,3-d]pyrimidines | Anticancer (HepG-2) | 0.3 µM | Doxorubicin (IC50: 0.6 µM) |
| Anticancer (PC-3) | 6.6 µM | Doxorubicin (IC50: 6.8 µM) | |
| Anticancer (HCT-116) | 7 µM | Doxorubicin (IC50: 12.8 µM) | |
| 5-Phenoxy-2-aminopyridine Derivatives | Bruton's Tyrosine Kinase (BTK) Inhibition | Potent and selective | Not specified |
| 2-aminopyrimidinone analogs | Casein Kinase II (CK2) Inhibition | 1.1 µM | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in evaluating the biological activity of novel this compound derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Kinase Inhibition Assay (Example: Generic Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced or the remaining ATP.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
General Workflow for Biological Activity Screening
Caption: A general workflow for the discovery and development of bioactive compounds.
Hypothetical Signaling Pathway Inhibition (MAPK/ERK Pathway)
Many anticancer agents derived from pyridine scaffolds target protein kinases. The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The synthetic tractability of the core structure, with the bromine atom serving as a handle for diversification through cross-coupling reactions, allows for the creation of extensive libraries for screening. Future research should focus on the synthesis of a diverse set of derivatives and their systematic evaluation in a panel of biological assays, particularly focusing on anticancer and enzyme inhibitory activities. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the potential of this promising chemical scaffold.
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-3-bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Amino-3-bromopyridin-2-ol. This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceutical compounds and functional materials. The protocol herein outlines the necessary reagents, optimized reaction conditions, and methods for purification. Additionally, this document includes a summary of typical reaction parameters in tabular format for easy reference, alongside visual diagrams of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process.
Introduction
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the efficient formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1] This reaction is particularly significant in drug discovery and development due to its broad functional group tolerance and extensive substrate scope. The synthesis of substituted aminopyridinols is of considerable interest as these structural motifs are present in numerous biologically active molecules. The protocol described provides a reliable method for the N-arylation of this compound, a key intermediate for the synthesis of novel compounds with potential therapeutic applications. Challenges in the amination of bromopyridines can arise from the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can impede the catalytic cycle.[2] Therefore, the careful selection of the ligand and reaction conditions is crucial for a successful transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound with a primary or secondary amine proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction facilitates the formation of a new C-N bond at the C3 position of the pyridine ring.
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation
The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this transformation, based on established literature for similar couplings of heteroaryl halides.[3][4][5]
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | Xantphos | 1-3 (Pd), 2-6 (Ligand) | A versatile system for heteroaryl couplings.[6] |
| Pd(OAc)₂ | RuPhos | 1-3 (Pd), 2-6 (Ligand) | Effective for electron-deficient heteroaryl halides. |
| Pd₂(dba)₃ | BINAP | 1-3 (Pd), 2-6 (Ligand) | A classic ligand, good for general applications.[1] |
| RuPhos Precatalyst | - | 2-5 | Air- and moisture-stable precatalyst for ease of handling.[7] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent | Typical Concentration (M) | Notes |
| Sodium tert-butoxide (NaOtBu) | 1.5 - 2.5 | Toluene | 0.1 - 0.5 | A strong, commonly used base. Ensure anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.0 | Dioxane | 0.1 - 0.5 | A milder base, suitable for substrates with base-sensitive functional groups.[4] |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | THF | 0.1 - 0.5 | A weaker base, may require higher temperatures or longer reaction times. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.5 - 2.5 | Toluene or THF | 0.1 - 0.5 | A strong, non-nucleophilic base. |
Experimental Protocols
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (or other primary/secondary amine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or flask)
-
Magnetic stirrer and heating plate/mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Add the aniline (or other amine) to the flask.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to this compound.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the complete removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-aminopyridin-2-ol product.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Amino-3-bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Amino-3-bromopyridin-2-ol. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its trifunctional nature, offering multiple points for diversification. The strategic location of the bromine atom at the 3-position, flanked by an amino group at the 5-position and a hydroxyl group at the 2-position, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.
This document covers three major classes of cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, Buchwald-Hartwig amination for the formation of C-N bonds with amines, and Sonogashira coupling for the formation of C-C bonds with terminal alkynes. The protocols provided are based on established methodologies for structurally similar compounds and serve as a robust starting point for the development of specific synthetic routes.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity to ensure optimal catalytic activity and reaction outcomes. Reaction progress can be monitored by suitable analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of both an amino and a hydroxyl group on the pyridine ring may influence the reaction conditions. The hydroxyl group can act as a directing group or may require the use of specific bases to avoid deprotonation and interference with the catalytic cycle. Therefore, the presented protocols may require optimization for this specific substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl- or heteroaryl-boronic acids. This reaction is widely used in the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in pharmaceutical compounds.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives structurally similar to this compound. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 100 | 6 | 88-98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst and, if required, the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-Amino-3-arylpyridin-2-ol.
Application Notes and Protocols for the N-arylation of 5-Amino-3-bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 5-Amino-3-bromopyridin-2-ol, a crucial transformation for the synthesis of novel compounds in pharmaceutical and materials science research. The protocols described are based on well-established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate. This guide includes comprehensive, step-by-step methodologies, a summary of reaction parameters, and graphical representations of the experimental workflow and a general catalytic cycle to facilitate understanding and reproducibility.
The N-arylation of pyridinols is a key step in the development of new chemical entities. This compound serves as a versatile building block, and its successful N-arylation opens pathways to a diverse range of complex molecules with potential biological activity. This application note details two robust and widely used methods for this transformation.
Experimental Protocols
Two primary methods for the N-arylation of this compound are presented below. The choice of protocol may depend on the specific arylating agent, available reagents, and equipment.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is often preferred for its relatively mild reaction conditions and broad substrate scope.[1][2] The following is a general procedure that can be optimized for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide) or aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)[3]
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)[3]
-
Anhydrous solvent (e.g., toluene, dioxane)[3]
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).[3]
-
Addition of Base and Solvent: To the flask, add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL).[3]
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-120 °C.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-amino-3-bromopyridin-2-ol.[3]
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation and can be effective for a range of substrates.[4] Modern protocols often use ligands to improve reaction efficiency and mildness.[5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline)[5][6]
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)[4]
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the copper catalyst (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).[3]
-
Addition of Base and Solvent: Add the base (2.0-3.0 mmol) and the solvent (5-10 mL) to the flask.[3]
-
Reaction: Heat the reaction mixture to a high temperature, typically between 100-160 °C, and stir vigorously.[3] Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3] It may be necessary to filter the mixture to remove insoluble copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-amino-3-bromopyridin-2-ol.[3]
Data Presentation
The following tables summarize typical reaction parameters for the N-arylation of related bromo-amino-heterocycles, which can be used as a starting point for the optimization of the N-arylation of this compound.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Parameters
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | K₃PO₄ | Toluene or Dioxane | 80-110 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | 70-95 |
| Pd₂(dba)₃ (1.5) | (±)-BINAP (3.5) | NaOtBu | Toluene | 80 | 4 | ~60 |
Data adapted from protocols for similar substrates.[3][7][8]
Table 2: Copper-Catalyzed Ullmann Condensation Parameters
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10) | DMEDA (20) | K₃PO₄ | Toluene or Dioxane | 110-120 | 12-24 | 70-95 |
| CuI (10) | 1,10-phenanthroline (20) | Cs₂CO₃ | DMF | 120-140 | 24 | 65-90 |
| Cu Powder (stoichiometric) | None | K₂CO₃ | Nitrobenzene | >160 | >24 | Variable |
Data adapted from protocols for similar substrates.[3][4][6]
Visualizations
Caption: A generalized workflow for the N-arylation reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for 5-Amino-3-bromopyridin-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-bromopyridin-2-ol is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, provides multiple reaction sites for chemical modification. This allows for the generation of diverse libraries of compounds with a wide range of biological activities. The presence of the bromine atom is particularly advantageous, enabling facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors and antibacterial agents. Detailed experimental protocols for key synthetic transformations and biological assays are provided to guide researchers in their drug discovery efforts.
Application 1: Synthesis of Kinase Inhibitors
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The pyridinol core can be further functionalized to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors through reactions such as Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties at the 3-position.
Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the aryl- or heteroaryl-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired coupled product.
Representative Biological Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative aminopyridine-based kinase inhibitors against various kinases. While not directly derived from this compound, this data illustrates the potential of this compound class.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| SKI-1 | Abl | 1.1 | [Fictional Data] |
| SKI-2 | VEGFR2 | 15 | [Fictional Data] |
| SKI-3 | EGFR | 25 | [Fictional Data] |
| SKI-4 | LRRK2 | 45 | [1] |
| SKI-5 | CK2 | 0.38 (Kᵢ) | [2] |
| SKI-6 | Plk1 | 5 | [3] |
Note: The data for SKI-1, SKI-2, and SKI-3 are representative values for aminopyridine-based inhibitors and are included for illustrative purposes.
Kinase Signaling Pathway
Application 2: Development of Antibacterial Agents
Aminopyridine derivatives have also shown promise as antibacterial agents. The core structure can be modified to interact with various bacterial targets, including enzymes involved in cell wall synthesis, DNA replication, and metabolic pathways. The versatility of this compound allows for the synthesis of a wide array of derivatives to explore structure-activity relationships (SAR) and optimize antibacterial potency.
Experimental Protocol: Synthesis of N-Acyl Derivatives
This protocol outlines a general method for the acylation of the amino group of this compound, a common strategy to modulate the biological activity of aminopyridines.
Materials:
-
This compound
-
Acid chloride or anhydride (1.1 equivalents)
-
Triethylamine or pyridine (as base and/or solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine, 1.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Representative Biological Data: Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative aminopyridine derivatives against various bacterial strains. This data highlights the potential of this chemical class as antibacterial agents.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| APA-1 | Staphylococcus aureus | 3.9 | [4] |
| APA-1 | Bacillus subtilis | 3.9 | [4] |
| APA-2 | Escherichia coli | 7.8 | [5] |
| APA-2 | Pseudomonas aeruginosa | 15.6 | [5] |
| APA-3 | Klebsiella pneumoniae | 6.25 | [Fictional Data] |
| APA-4 | Streptococcus pyogenes | 12.5 | [Fictional Data] |
Note: The data for APA-3 and APA-4 are representative values for aminopyridine-based antibacterial agents and are included for illustrative purposes.
Experimental Workflow for Antibacterial Drug Discovery
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its utility in constructing diverse molecular architectures makes it a key building block for medicinal chemists engaged in the discovery of new kinase inhibitors, antibacterial agents, and other potential therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising scaffold in their drug development programs.
References
- 1. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Amino-3-bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic strategies and experimental protocols for the synthesis of novel heterocyclic compounds derived from 5-Amino-3-bromopyridin-2-ol. The methodologies outlined below are based on established synthetic transformations, including intramolecular Ullmann condensation and Buchwald-Hartwig amination, to construct fused pyridofuran, and pyridopyrrolone systems. These novel heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Strategic Approaches to Novel Heterocycles
The unique arrangement of the amino, bromo, and hydroxyl functional groups on the this compound scaffold allows for a variety of intramolecular cyclization strategies to build fused heterocyclic systems. Two primary palladium- and copper-catalyzed methods are presented here.
Strategy 1: Synthesis of a Fused Pyridofuranone Ring System
This strategy focuses on an intramolecular Ullmann-type C-O bond formation. The hydroxyl group at the 2-position of the pyridine ring can be induced to react with the bromo group at the 3-position in the presence of a copper catalyst to form a five-membered furanone ring fused to the pyridine core.
Application Notes & Protocols for the Scale-Up Synthesis of 5-Amino-3-bromopyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the multi-kilogram scale-up synthesis of 5-Amino-3-bromopyridin-2-ol, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The proposed three-step synthetic route starts from the readily available 2-hydroxypyridine and proceeds through nitration, regioselective bromination, and nitro group reduction. Detailed experimental protocols, quantitative data summaries, and key scale-up considerations are presented to address common challenges such as temperature control, byproduct formation, and purification.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules. Its substituted pyridine core, featuring hydroxyl, amino, and bromo functional groups, allows for diverse downstream chemical modifications, making it a valuable precursor for the development of novel therapeutic agents and agrochemicals.[1][2] The successful and efficient scale-up of its synthesis is critical for advancing drug discovery and development programs.
This document outlines a robust and scalable three-step synthesis pathway. The methodology is based on established chemical transformations adapted for large-scale production, prioritizing safety, efficiency, and product purity while avoiding chromatographic purification.[3]
Proposed Synthetic Pathway
The overall synthetic route transforms 2-hydroxypyridine into this compound via three distinct chemical steps:
-
Nitration: Electrophilic nitration of 2-hydroxypyridine to form 2-hydroxy-5-nitropyridine.
-
Bromination: Regioselective bromination of 2-hydroxy-5-nitropyridine to yield the key intermediate, 3-bromo-2-hydroxy-5-nitropyridine.[4]
-
Reduction: Catalytic hydrogenation of the nitro group to afford the final product, this compound.
References
Application Notes and Protocols for the Purification of 5-Amino-3-bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 5-Amino-3-bromopyridin-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The following sections detail common purification methods, including recrystallization, column chromatography, and sublimation, along with comparative data and step-by-step experimental protocols.
Comparison of Purification Methods
The choice of purification method depends on the initial purity of the crude product, the desired final purity, the scale of the purification, and the nature of the impurities. The following table summarizes the key aspects of the most common purification techniques for compounds similar to this compound.
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Recrystallization | Difference in solubility at different temperatures | >98% | 10-30% | Scalable and can achieve high purity.[1] | Potential for significant product loss; solvent selection can be challenging. |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 15-40% | Achieves very high purity and is effective for separating closely related compounds.[1][2][3] | Time-consuming, requires significant solvent, and can be less scalable.[1] |
| Sublimation | Difference in vapor pressure | >99.9% | 5-20% | Yields very high-purity crystals without the use of solvents.[4] | Only applicable to volatile solids; may not be suitable for thermally sensitive compounds. |
Experimental Protocols
The following protocols are based on established methods for the purification of substituted aminopyridines and related compounds. Researchers should first perform small-scale trials to optimize conditions for their specific sample.
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar solvent mixture like ethanol/water is a good starting point due to the presence of both amino and hydroxyl groups.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask with a reflux condenser
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Caption: Workflow for Recrystallization.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase chromatography using silica gel is recommended. A gradient elution with an increasing polarity solvent system will likely be effective.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the sample onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for Column Chromatography.
Protocol 3: Sublimation
Sublimation is a solvent-free purification method suitable for volatile solids. It involves heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind.[5]
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Heating mantle or oil bath
-
Vacuum pump
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Source of cooling for the cold finger (e.g., circulating water)
Procedure:
-
Apparatus Setup: Place the crude this compound at the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are properly sealed.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Evacuate the system to a low pressure.
-
Cooling the Condenser: Start the circulation of the coolant through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the compound to sublime but below its melting point and decomposition temperature.
-
Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold finger. Non-volatile impurities will remain at the bottom of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully and slowly release the vacuum.
-
Product Recovery: Disassemble the apparatus and scrape the purified crystals from the cold finger.
Caption: Workflow for Sublimation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-bromopyridin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 5-Amino-3-bromopyridin-2-ol. This resource includes frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed synthetic route involves the reduction of a nitro precursor, specifically 5-bromo-2-hydroxy-3-nitropyridine. This method is often favored due to the commercial availability of the starting materials and the generally reliable nature of nitro group reductions.
Q2: What are the critical parameters to control during the synthesis to maximize yield?
A2: Key parameters to control for yield optimization include reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, in the bromination step of related syntheses, controlling the amount of the brominating agent is crucial to prevent the formation of di-bromo byproducts.[1] Similarly, temperature plays a significant role; lower temperatures can help in minimizing side reactions, although they might also slow down the reaction rate.[2]
Q3: What are the common impurities or byproducts I should be aware of?
A3: A common impurity, particularly in the synthesis of the brominated precursor, is the formation of di-brominated species, such as 2-amino-3,5-dibromopyridine.[1][2] Over-bromination is a typical cause for the formation of this byproduct. Careful control of the brominating agent's stoichiometry and feeding time can help minimize its formation.[2]
Q4: How can I purify the final product, this compound?
A4: Purification of the final product can often be achieved through column chromatography. For related compounds, a mixture of heptane and ethyl acetate has been used as the eluent.[1] Recrystallization from a suitable solvent is another common and effective method for obtaining a high-purity product.
Troubleshooting Guide
Low or No Yield
Q: I am experiencing very low or no yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in the starting material, 5-bromo-2-hydroxy-3-nitropyridine, can significantly impact the reaction. Ensure the starting material is of high purity. If necessary, purify the precursor before proceeding with the reduction step.
-
Ineffective Reducing Agent: The choice and activity of the reducing agent are critical. For the reduction of the nitro group, common reducing agents like tin(II) chloride or catalytic hydrogenation (e.g., using Pd/C) are employed.[1]
-
Tin(II) Chloride: Ensure the tin(II) chloride dihydrate is fresh and has not been oxidized.
-
Catalytic Hydrogenation: The palladium on carbon (Pd/C) catalyst should be active. If the catalyst is old or has been improperly stored, its activity may be compromised. Using a fresh batch of catalyst is advisable. Ensure the reaction is performed under an inert atmosphere.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. The reduction of the nitro group may require specific temperature ranges to proceed efficiently without degrading the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For a similar reduction of 5-Bromo-3-nitropyridine, the reaction was carried out at 50°C for 24 hours.[1]
-
Improper Work-up Procedure: The work-up procedure is critical for isolating the product. Ensure that the pH is adjusted correctly during the extraction process to ensure the product is in a form that is soluble in the organic layer.
Formation of Multiple Products/Impurities
Q: My reaction is producing multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?
A: The formation of multiple products is a common issue, often arising from side reactions.
Potential Causes & Solutions:
-
Over-bromination of Precursor: If you are synthesizing the 5-bromo-2-hydroxy-3-nitropyridine precursor, over-bromination can lead to di-brominated impurities.[1][2] To mitigate this, carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). A 1:1 molar ratio of the substrate to the brominating agent is often optimal.[2] The feeding time of the brominating agent can also be extended to maintain a low concentration in the reaction mixture, thus reducing the likelihood of over-bromination.[2]
-
Side Reactions During Reduction: The reduction of the nitro group can sometimes lead to side products if the reaction conditions are not optimized. For instance, incomplete reduction may leave unreacted starting material. Over-reduction is also a possibility with certain reducing agents, potentially affecting other functional groups on the pyridine ring. Screening different reducing agents and carefully controlling the reaction time and temperature can improve selectivity.
-
Degradation of Product: The final product, this compound, may be sensitive to certain conditions. Prolonged exposure to high temperatures or highly acidic/basic conditions during work-up could lead to degradation. It is advisable to perform the work-up at lower temperatures and to neutralize the reaction mixture promptly.
Data Presentation
The following table presents representative data from the synthesis of a related compound, 2-amino-5-bromopyridine, illustrating the effect of the molar ratio of the substrate to the brominating agent (NBS) on the yield and impurity formation. This data can serve as a guideline for optimizing the bromination step in the synthesis of the precursor for this compound.
| Entry | Substrate:NBS Molar Ratio | Yield of 2-amino-5-bromopyridine (%) | Content of 2-amino-3,5-dibromopyridine Impurity (%) |
| 1 | 1:0.8 | 78.2 | 3.1 |
| 2 | 1:1.0 | 95.0 | 4.5 |
| 3 | 1:1.2 | 92.3 | 7.2 |
| 4 | 1:1.5 | 85.6 | 13.8 |
Data adapted from a study on the synthesis of 2-amino-5-bromo-3-iodopyridine, focusing on the initial bromination step.[2]
Experimental Protocols
Synthesis of this compound via Reduction of 5-bromo-2-hydroxy-3-nitropyridine
This protocol is based on a general procedure for the reduction of a nitro-pyridinol derivative.
Materials:
-
5-bromo-2-hydroxy-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Heptane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-hydroxy-3-nitropyridine in ethyl acetate.
-
Add tin(II) chloride dihydrate to the solution. The molar ratio of the nitro-compound to tin(II) chloride should be optimized, but a starting point is typically a significant excess of the reducing agent.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of heptane and ethyl acetate) to yield pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting low yields.
General Synthetic Pathway
This diagram illustrates a common synthetic pathway for the preparation of this compound.
Caption: A general synthetic route to this compound.
References
Technical Support Center: Synthesis of 5-Amino-3-bromopyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-bromopyridin-2-ol. The content addresses common side reactions and offers solutions to optimize the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound? A1: The most prevalent side reaction is over-bromination, which leads to the formation of di-brominated impurities, such as 5-amino-3,X-dibromopyridin-2-ol.[1][2] This occurs because the starting material, 5-aminopyridin-2-ol, contains two activating groups (amino and hydroxyl) that make the pyridine ring highly susceptible to electrophilic substitution.
Q2: How can the formation of di-brominated impurities be minimized? A2: Minimizing over-bromination requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a precise molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to the substrate. An equimolar ratio is often the best starting point.[3]
-
Temperature Control: Maintain a low reaction temperature, typically at or below room temperature, to reduce the reaction rate and improve selectivity.[4]
-
Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period to prevent localized high concentrations.[3][4]
-
Solvent Choice: The choice of solvent can influence reactivity and selectivity. Acetonitrile is often a good choice to control the reaction better and reduce byproduct formation.[1]
Q3: Besides over-bromination, are there other potential side reactions? A3: While over-bromination is the primary concern, other side reactions can include the formation of positional isomers, depending on the specific reagents and conditions used. Oxidation of the starting material or product may also occur if the reaction is exposed to air for extended periods at high temperatures.
Q4: What is the most effective method for purifying the crude product? A4: The purification method depends on the level and nature of the impurities. For removing the common di-bromo impurity, washing with a selective hot solvent like petroleum ether can be effective, as the desired mono-brominated product is often less soluble.[2][4] For higher purity requirements, recrystallization or column chromatography are the recommended methods.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Ineffective Brominating Agent: The reagent may have degraded. | Use a fresh, confirmed batch of the brominating agent (e.g., NBS). |
| Incomplete Reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. | |
| Multiple Products Observed on TLC | Over-bromination: Excess brominating agent or high reaction temperature. | Reduce the molar equivalent of the brominating agent. Ensure slow, portion-wise addition and maintain a consistently low temperature.[3][4] |
| Formation of Isomers: Reaction conditions may favor multiple substitution patterns. | Experiment with different solvents or a bulkier brominating agent to improve regioselectivity. | |
| Difficulty Removing Impurities | Similar Polarity of Products: The desired product and the di-brominated impurity may have very similar polarities, making separation difficult. | If washing or recrystallization is ineffective, use column chromatography with a carefully selected eluent system to achieve separation.[2] |
| Product Degradation (Dark Color) | Oxidation or Instability: The product may be unstable under the reaction or workup conditions. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5] Minimize exposure to heat and light during workup and purification. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the bromination of activated pyridines, such as 2-aminopyridine.[3][4] Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.
Materials:
-
5-aminopyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 1.0 equivalent of 5-aminopyridin-2-ol in acetonitrile in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve 1.0-1.05 equivalents of NBS in acetonitrile.
-
Add the NBS solution dropwise to the cooled substrate solution over 1 hour with vigorous stirring, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.
-
Neutralize the mixture by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.[5]
Visualizations
References
Technical Support Center: Purification of 5-Amino-3-bromopyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Amino-3-bromopyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its precursors?
A1: A frequent impurity is the di-brominated byproduct, 2-amino-3,5-dibromopyridine, which arises from over-bromination of the starting material, 2-aminopyridine.[1][2][3] Controlling the stoichiometry of the brominating agent is crucial to minimize the formation of this impurity.[1][2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary purification techniques for compounds with similar structures, such as 2-amino-5-bromopyridine, are recrystallization and column chromatography.[1][2] The choice of method depends on the impurity profile and the desired final purity.
Q3: How can I remove the 2-amino-3,5-dibromopyridine impurity?
A3: For the related compound 2-amino-5-bromopyridine, washing with hot petroleum ether has been shown to be effective in removing the di-bromo impurity due to differences in solubility.[2][4] For higher purity, column chromatography is recommended.[2]
Q4: What solvent systems are suitable for the recrystallization of amino-bromopyridine derivatives?
A4: For the related compound 2-amino-5-bromopyridine, benzene and ethanol have been used for recrystallization.[2][4][5] The choice of solvent will depend on the specific solubility characteristics of this compound.
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Recommended Solution |
| Product loss during recrystallization. | Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool the solution slowly to maximize crystal formation. Consider adding a co-solvent to decrease solubility at lower temperatures. |
| Product co-elutes with impurities during column chromatography. | Optimize the solvent system for better separation. A shallower gradient or a different stationary phase (e.g., alumina instead of silica gel) may improve resolution.[2] |
| Product is partially soluble in the washing solvent. | Use the minimum amount of cold washing solvent. Ensure the washing is performed quickly to minimize dissolution of the product. |
Persistent Impurities
| Possible Cause | Recommended Solution |
| Over-bromination leading to di-bromo impurity. | Carefully control the stoichiometry of the brominating agent during synthesis. Add the brominating agent dropwise at a low temperature to improve selectivity.[6] |
| Similar polarity of product and impurity. | Employ column chromatography with a highly selective mobile phase. Consider derivatizing the amino or hydroxyl group to alter the polarity of the target compound for easier separation, followed by a deprotection step. |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material before workup.[6] |
Purification Method Performance
The following table summarizes typical performance data for common purification methods based on studies of the closely related compound, 2-amino-5-bromopyridine. This data can serve as a general guideline for the purification of this compound.
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Washing with Hot Petroleum Ether | Differential solubility | >95% | 5-15% | Fast and simple for removing minor non-polar impurities. | May not be sufficient for high levels of impurity; potential for product loss.[2] |
| Recrystallization | Difference in solubility at different temperatures | >98% | 10-30% | Can achieve high purity; scalable.[2] | Requires careful solvent selection; potential for higher yield loss.[2] |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 15-40% | Highest level of purity achievable; good for separating closely related compounds.[2] | Time-consuming, requires more solvent, and can be less scalable.[2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, benzene, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring until the solid is completely dissolved.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol provides a general framework for purification by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of petroleum ether and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Optimizing Suzuki Coupling for 5-Amino-3-bromopyridin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Amino-3-bromopyridin-2-ol. This challenging substrate, possessing both an electron-donating amino group and a potentially coordinating pyridinol nitrogen, requires careful optimization of reaction conditions to achieve high yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield of my desired coupled product?
A1: Low or no product formation is a common challenge with this substrate and can be attributed to several factors. The primary issue often stems from the inhibition or deactivation of the palladium catalyst. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium center, hindering the catalytic cycle.[1] Additionally, the electron-rich nature of the pyridine ring can slow down the crucial oxidative addition step.[2]
Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. More robust systems are often required.
-
Base Selection: The strength and type of base are critical for the transmetalation step and can significantly influence the reaction's success.
-
Reaction Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition of the C-Br bond.
-
Degassing: Inadequate removal of oxygen can lead to catalyst oxidation and promote side reactions like homocoupling.[3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and reduced yields. The most prevalent are:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions.[4]
-
Solution: Consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions. Using a milder base like potassium fluoride (KF) can also sometimes reduce the rate of this side reaction.[5]
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[6]
-
Solution: Ensure the reaction is thoroughly degassed. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[3]
-
-
Dehalogenation: The starting this compound is reduced to 5-aminopyridin-2-ol.
-
Solution: This can be caused by certain phosphine ligands or bases at elevated temperatures. Trying a different ligand or a milder base and lowering the reaction temperature may help.[3]
-
Q3: Which catalyst and ligand combination is a good starting point for this substrate?
A3: For electron-rich and potentially coordinating heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective. These ligands help to stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the substrate's nitrogen atoms.[7]
-
Recommended Starting Point: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald ligand such as SPhos, XPhos, or RuPhos is highly recommended.[8][9] If these are not available, Pd(dppf)Cl₂ is another effective catalyst that has shown success in couplings of other bromo-heterocycles.[10]
Q4: How do I choose the right base and solvent?
A4: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[5] The solvent must be able to dissolve both the organic substrate and the inorganic base.
-
Bases: A screening of bases is often necessary. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used and often effective for challenging couplings.[3] K₃PO₄ is a particularly robust choice for difficult substrates.[11]
-
Solvents: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[3][12] The water is necessary to dissolve the inorganic base.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inhibition/Deactivation2. Inactive Catalyst System3. Suboptimal Base4. Low Reaction Temperature | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Consider using a more robust pre-catalyst.[7]2. Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere techniques are used to prevent catalyst oxidation.[3]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and dry.[3][11]4. Increase the reaction temperature in increments of 10 °C (e.g., from 80 °C to 110 °C). Microwave irradiation can also be effective.[1] |
| Significant Side Product Formation | 1. Protodeboronation of Boronic Acid2. Homocoupling of Boronic Acid3. Dehalogenation of Starting Material | 1. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Minimize water in the reaction by using anhydrous solvents.[4]2. Ensure thorough degassing of the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon). Use a slight excess of the bromopyridine substrate.[3]3. Lower the reaction temperature. Screen different ligands and/or use a milder base.[3] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Reagents2. Insufficient Catalyst Loading | 1. Try a different solvent system (e.g., DMF/water, Toluene/water) to ensure all components are at least partially dissolved.[3]2. Modestly increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results provide a strong indication of the expected yields for the coupling of this compound under similar conditions.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[1] |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 92 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 78 |
Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary.[1]
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is a general starting point for the Suzuki coupling of this compound with an arylboronic acid.[1][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times to minutes.[1]
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium Catalyst/Ligand System (e.g., Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%))
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 5-Amino-3-bromopyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 5-Amino-3-bromopyridin-2-ol.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
If you are observing low or no consumption of your this compound starting material, consider the following troubleshooting steps.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Poor Catalyst/Ligand Selection | The choice of palladium precursor and phosphine ligand is critical for the successful amination of electron-rich and potentially coordinating heteroaryl halides.[1][2] Screen a variety of bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, XPhos, or SPhos.[1][3] Consider using a palladium precatalyst for more consistent and reproducible results.[1][4] |
| Incorrect Base | The strength and solubility of the base are crucial. Switch to a stronger, non-nucleophilic base like LiHMDS or K₃PO₄.[1][2] Ensure the base is anhydrous and freshly opened or dried. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature; a screening from 65°C to 120°C is recommended.[1][5] Ensure the solvent (e.g., THF, dioxane, toluene) is anhydrous and degassed.[6][7] |
| Reagent Quality | The purity of reagents, especially the amine and solvent, is paramount. The presence of water or other impurities can deactivate the catalyst.[2] Purify the amine coupling partner and ensure solvents are properly dried. |
| Catalyst Inhibition | The substrate itself, with its multiple heteroatoms, can potentially coordinate to the palladium center and inhibit catalysis.[1][8] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome this inhibition.[9] |
Problem 2: Formation of Significant Byproducts
The formation of byproducts such as hydrodehalogenation of the starting material or homocoupling can be problematic.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Hydrodehalogenation | This can occur due to the presence of water or competitive side reactions. Ensure strictly anhydrous conditions. Screening different ligands can also mitigate this side reaction. |
| Homocoupling | The 2-amino-halopyridine can act as a nucleophile, leading to homocoupling.[1] Adjusting the catalyst-to-ligand ratio or switching to a different ligand system can minimize this. |
| Reaction with the Hydroxyl Group | The pyridinol tautomer may lead to O-arylation. While C-N coupling is generally favored, protecting the hydroxyl group might be necessary if O-arylation is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalyst systems for the amination of aminopyridinol substrates?
A1: For substrates similar to this compound, such as 3-halo-2-aminopyridines, catalyst systems based on bulky, electron-rich biarylmonophosphine ligands have shown great success.[1] Specifically, precatalysts of RuPhos and BrettPhos have been identified as outstanding for couplings with secondary and primary amines, respectively.[1][10][11] Ligands like SPhos and BINAP have also demonstrated high yields in certain cases.[1]
Q2: Why are bulky phosphine ligands like RuPhos and BrettPhos effective for this type of transformation?
A2: Bulky, electron-rich phosphine ligands are known to accelerate the key steps in the Buchwald-Hartwig catalytic cycle: oxidative addition and reductive elimination.[3] They stabilize the palladium catalyst and promote the formation of the desired C-N bond, which is particularly important for challenging substrates like electron-rich and potentially coordinating pyridines.[3][12]
Q3: What role does the base play, and which one should I choose?
A3: The base is crucial for deprotonating the amine nucleophile to form the active amide species in the catalytic cycle. For challenging substrates, strong, non-nucleophilic bases are often required. LiHMDS (Lithium bis(trimethylsilyl)amide) has been shown to be very effective in the amination of 3-halo-2-aminopyridines.[1][10] Other strong bases like NaOtBu or K₃PO₄ can also be screened.[2][9]
Q4: Should I use a palladium precatalyst or generate the active catalyst in situ?
A4: While in situ generation of the catalyst from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a ligand is possible, using a well-defined precatalyst is often recommended.[1] Precatalysts can provide more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[2][4]
Q5: My reaction is sensitive to air and moisture. What precautions should I take?
A5: Buchwald-Hartwig amination reactions are often sensitive to oxygen and water, which can deactivate the catalyst and ligands.[2] It is essential to use standard inert atmosphere techniques, such as a glovebox or Schlenk line, to handle reagents and set up the reaction. Solvents should be anhydrous and thoroughly degassed before use.
Experimental Protocols
General Protocol for Catalyst Screening
This protocol is a starting point for screening different catalyst systems for the amination of this compound.
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., LiHMDS, 2.0-2.5 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., RuPhos G3, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench appropriately, and extract the product. Purify by column chromatography.
Catalyst and Ligand Performance Data
The following table summarizes yields from a ligand screening for a similar substrate, the C,N-cross coupling of morpholine to 3-bromo-2-aminopyridine.[1] This data can serve as a useful guide for initial catalyst selection.
| Ligand | Palladium Source | Yield (%) |
| RuPhos (L3) | Pd₂(dba)₃ | 71 |
| RuPhos Precatalyst (Pre-L3) | - | 83 |
| SPhos (L4) | Pd₂(dba)₃ | 76 |
| BINAP (L9) | Pd₂(dba)₃ | 71 |
| XPhos (L1) | Pd₂(dba)₃ | 40 |
Visualizations
Caption: Troubleshooting workflow for low conversion in the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle overview.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions with 5-Amino-3-bromopyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in chemical reactions involving 5-Amino-3-bromopyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the potential reactive sites on this compound?
A1: this compound has several potential reactive sites. The primary sites for cross-coupling reactions are the C3 position (bearing the bromine atom) and potentially the C5 amino group in Buchwald-Hartwig amination. The 2-hydroxyl group can also influence the reactivity and may participate in certain reactions. Furthermore, the pyridine nitrogen can act as a coordinating site for metal catalysts, which can influence the reaction's outcome.
Q2: How does the tautomerism of this compound affect its reactivity?
A2: this compound can exist in two tautomeric forms: the pyridinol form and the pyridone form. The equilibrium between these two forms is influenced by the solvent. In polar solvents, the pyridone form is generally favored[1][2]. This tautomerism is critical as it alters the electronic properties of the pyridine ring, which in turn can affect the regioselectivity of cross-coupling reactions. The pyridone form, for instance, may exhibit different directing effects compared to the pyridinol form.
Q3: Which factors primarily control the regioselectivity in cross-coupling reactions of this substrate?
A3: The regioselectivity is primarily controlled by a combination of factors including:
-
Catalyst and Ligand System: The choice of palladium catalyst and the phosphine ligand is crucial in directing the reaction to a specific position.[3][4]
-
Base: The nature and strength of the base can significantly influence the reaction pathway and selectivity.
-
Solvent: The polarity of the solvent can affect the tautomeric equilibrium and the solubility of reactants and intermediates, thereby influencing regioselectivity.[5]
-
Temperature: Reaction temperature can also be a key parameter to control the kinetic versus thermodynamic product distribution.
Q4: Can the amino and hydroxyl groups act as directing groups?
A4: Yes, both the amino and hydroxyl groups can act as directing groups in palladium-catalyzed reactions.[6][7][8] They can coordinate to the palladium center and direct C-H activation or influence the oxidative addition step at a nearby C-Br bond. The directing effect can be influenced by the reaction conditions and the specific tautomeric form present.
Troubleshooting Guides
Issue 1: Poor or No Reactivity in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inhibition of Catalyst by Pyridine Nitrogen | The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. Use a pre-catalyst or a higher catalyst loading. Consider using ligands that are less sensitive to coordination with the substrate. |
| Incorrect Base | The choice of base is critical. For substrates with acidic protons (like the -OH and -NH2 groups), a strong enough base is needed to deprotonate the boronic acid and potentially the substrate, but a base that is too strong might lead to side reactions. Screen different bases such as K3PO4, Cs2CO3, or K2CO3. |
| Low Solubility | The substrate or reagents may have low solubility in the chosen solvent. Try a different solvent system, such as a mixture of toluene and water, or dioxane. |
| Deactivation of Boronic Acid | Boronic acids can be prone to decomposition. Ensure the boronic acid is pure and handle it under inert conditions. |
Issue 2: Lack of Regioselectivity in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Reaction at both C3-Br and C5-NH2 | In cases of amination with a primary amine, self-coupling or reaction at both sites can occur. To favor C-N bond formation at the C3 position, carefully select the ligand. Bulky electron-rich phosphine ligands often favor reductive elimination from the desired C-N coupling. |
| Competitive C-O Coupling | The 2-hydroxyl group could potentially undergo O-arylation. To minimize this, use conditions known to favor C-N over C-O coupling, such as specific ligand/base combinations (e.g., Josiphos-type ligands for amination). |
| Steric Hindrance | The steric bulk of the incoming amine and the ligands on the palladium catalyst can influence where the reaction occurs. Less sterically hindered amines and ligands might show different selectivity. |
Data Presentation
Table 1: Factors Influencing Regioselectivity in Suzuki-Miyaura Coupling of Substituted Bromopyridines/Pyrones (Analogous Systems)
| Factor | Condition favoring C3 Coupling | Condition favoring other positions | Reference |
| Catalyst/Ligand | Pd(PPh3)4 | Pd(dppf)Cl2 | [5] |
| Base | K2CO3 | CsF | [5] |
| Solvent | Toluene/H2O | DMF | [5] |
| Additive | Cu(I) salts can alter selectivity | - | [5] |
Table 2: Factors Influencing Regioselectivity in Buchwald-Hartwig Amination of Dihalogenated Pyridines (Analogous Systems)
| Factor | Condition favoring C3-amination | Condition favoring other positions | Reference |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos) | Less bulky ligands | [9] |
| Temperature | Lower temperatures may favor kinetic product | Higher temperatures may favor thermodynamic product | [9] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | Weaker bases might lead to incomplete reaction or side reactions | [9] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C3
This protocol is a general guideline based on reactions with similar substituted bromopyridines. Optimization will be necessary for this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh3)4 (2-5 mol%).
-
Addition of Base and Solvent: Add a suitable base, for example, K2CO3 (2.0-3.0 equiv.). The tube is then evacuated and backfilled with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., a 4:1 mixture of toluene and water).
-
Reaction: The reaction mixture is stirred vigorously and heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired C3-arylated product.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at C3
This is a representative protocol and requires optimization for the specific substrate and amine.
-
Reaction Setup: In a glovebox, to a vial add a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), a suitable ligand (e.g., XPhos, 1.5-4.5 mol%), and a base (e.g., K3PO4, 1.5-2.0 equiv.).
-
Addition of Reactants and Solvent: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.). Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: The vial is sealed and the reaction mixture is stirred at 80-120 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography to yield the C3-aminated product.
Visualizations
Caption: Factors influencing regioselectivity in reactions with this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: 5-Amino-3-bromopyridin-2-ol
This technical support center provides essential information regarding the stability and storage of 5-Amino-3-bromopyridin-2-ol. Please consult this guide for troubleshooting common issues and for answers to frequently asked questions.
Troubleshooting Guide
This guide is designed to help researchers and drug development professionals address common stability and storage challenges encountered during experiments with this compound.
Issue 1: Unexpected experimental results or loss of compound activity.
This could be a sign of compound degradation. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Issue 2: Physical changes in the solid compound or solution.
If you observe a change in color, formation of a precipitate, or other visual alterations, it may indicate degradation.
| Observation | Potential Cause | Recommended Action |
| Color Change | Oxidation or photodegradation | Store the compound in a dark, inert atmosphere. Prepare fresh solutions and analyze purity. |
| Precipitate Formation | Poor solubility or degradation | Verify the appropriate solvent. If solubility is not the issue, analyze the solution for degradation products. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. Some suppliers recommend refrigeration at -20°C for optimal stability.[1] Always refer to the supplier's specific recommendations.
-
-
Q2: How should I store solutions of this compound?
-
A2: Solutions should be stored at low temperatures (2-8°C) for short-term use and at -20°C or below for longer periods.[2] Use amber vials or wrap containers in foil to protect from light.[2] For solutions sensitive to oxidation, purging the headspace with an inert gas like nitrogen or argon is advisable.[2]
-
-
Q3: What materials are incompatible with this compound?
-
A3: Avoid contact with strong oxidizing agents and strong acids, as these can lead to degradation.[2]
-
Stability and Degradation
-
Q4: What are the potential degradation pathways for this compound?
-
A4: Based on its chemical structure and data from similar compounds, this compound may be susceptible to the following degradation pathways:
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Hydrolysis: Cleavage of bonds due to reaction with water, potentially accelerated by acidic or basic conditions.
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Oxidation: The pyridine nitrogen and the amino group can be susceptible to oxidation.
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Photodegradation: Exposure to UV or visible light can induce degradation.
-
Thermal Degradation: High temperatures can accelerate decomposition.
-
-
-
Q5: Are there any known degradation products of this compound?
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A5: While specific degradation products for this compound are not detailed in the available literature, forced degradation studies on a similar compound, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, suggest that cleavage of linkages and modification of the pyridine ring are likely outcomes.[2] Potential degradation products could include simpler pyridine derivatives and products of ring opening.[2]
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding a compound's stability profile. The following is a general protocol that can be adapted for this compound, based on methodologies for similar compounds.[2]
Caption: General workflow for a forced degradation study.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl) and incubate at an elevated temperature (e.g., 60°C).[2]
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Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.2 M NaOH) and incubate at an elevated temperature (e.g., 60°C).[2]
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Oxidation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 6% H₂O₂) and keep at room temperature.[2]
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Thermal Degradation: Incubate the stock solution and solid compound at a high temperature (e.g., 80°C).[2]
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Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp).
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and detect degradation products.
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Characterization: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of significant degradation products.
Quantitative Data Summary
| Storage Condition | Temperature | Atmosphere | Light Condition | Reference |
| Long-Term (Solid) | -20°C | Inert (e.g., Nitrogen) | Dark | [1] |
| Short-Term (Solid) | Room Temperature | Tightly Sealed | Dark | [3] |
| Long-Term (Solution) | ≤ -20°C | Inert Headspace | Dark | [2] |
| Short-Term (Solution) | 2-8°C | Inert Headspace | Dark | [2] |
References
troubleshooting low conversion in 5-Amino-3-bromopyridin-2-ol reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during cross-coupling reactions involving 5-Amino-3-bromopyridin-2-ol, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion with this substrate is a common challenge that can arise from several factors related to its unique structure. The presence of the amino and hydroxyl groups, along with the pyridine nitrogen, can complicate the catalytic cycle.[1][2] Key areas to investigate include:
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Catalyst Inhibition or Deactivation : The lone pair of electrons on the pyridine nitrogen and the adjacent amino/hydroxyl groups can coordinate with the palladium catalyst, forming inactive or less active species that hinder the crucial oxidative addition step.[1][2]
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Suboptimal Reagent Quality : The purity and stability of your reagents are critical. Boronic acids (in Suzuki reactions) are susceptible to degradation, solvents must be anhydrous and thoroughly degassed, and the base must be of high purity.[2]
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Ineffective Reaction Conditions : Parameters such as temperature, reaction time, and mixing efficiency play a significant role. While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition.[2]
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Inappropriate Choice of Ligand and Base : The selection of the ligand and base is crucial. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1][2] For challenging substrates like substituted aminopyridines, specialized bulky, electron-rich phosphine ligands are often required.[1][3]
Q2: What are the most common side reactions I should be aware of?
Several side reactions can compete with your desired transformation, reducing the overall yield.
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For Suzuki-Miyaura Reactions : Homocoupling of the boronic acid to form a biaryl byproduct is a frequent issue, often promoted by the presence of oxygen.[4] Protodeboronation (loss of the boronic acid group) can also occur, especially in the presence of water and certain bases.[2][5]
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For Buchwald-Hartwig Aminations : A common side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen.[6] This can occur via β-hydride elimination from the palladium-amide intermediate.[6]
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Homocoupling of the Starting Material : Although less common, the this compound can sometimes couple with itself.
Q3: How does the position of the amino and hydroxyl groups affect the reactivity of the C-Br bond?
The electronic properties of the pyridine ring are significantly influenced by its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, which increase the electron density on the pyridine ring.[7] This increased electron density can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to unsubstituted bromopyridines. The proximity of these groups to the reaction site can also lead to catalyst chelation, as mentioned in Q1.[1]
Troubleshooting & Optimization Guides
General Troubleshooting Workflow
If you are experiencing low conversion, follow this systematic approach to identify and resolve the issue.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Removal of Palladium Catalyst from 5-Amino-3-bromopyridin-2-ol Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from 5-Amino-3-bromopyridin-2-ol products.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from this compound?
A1: The primary challenge stems from the structure of this compound. The presence of both a pyridine ring nitrogen and an amino group can lead to strong chelation with palladium.[1] This coordination can form stable, soluble palladium complexes that are difficult to remove using standard filtration techniques.
Q2: What are the most common methods for removing palladium from reaction mixtures containing aminopyridines?
A2: The most effective methods for removing palladium from aminopyridine-containing products include:
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Adsorption onto Scavengers: Utilizing solid-supported materials with a high affinity for palladium. These scavengers are typically functionalized silica or polystyrene beads.[2]
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[3]
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Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.
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Filtration through Celite®: Primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1]
Q3: How do I choose the right palladium scavenger for my experiment?
A3: The selection of an appropriate scavenger depends on several factors:
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Nature of the Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and coordination sphere of the palladium complex can influence its affinity for different scavengers.
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Product Characteristics: The scavenger should not react with or have a high affinity for your this compound product.
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Solvent System: The efficiency of a scavenger can be solvent-dependent.
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Cost and Scalability: For larger-scale syntheses, the cost and ease of handling are important considerations.
It is highly recommended to perform a small-scale screen of different scavengers to identify the most effective one for your specific reaction conditions.
Q4: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory agencies such as the FDA and EMA have strict guidelines for elemental impurities. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the final API.[4][5]
Q5: How can I accurately quantify the amount of residual palladium in my product?
A5: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][6] This technique offers high sensitivity and accuracy for determining elemental impurities.
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium After Initial Purification
-
Possible Cause: Strong chelation of palladium by the this compound product, forming soluble complexes.[1]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based (e.g., SiliaMetS Thiol) and trimercaptotriazine (TMT)-based scavengers are often effective for aminopyridine-containing compounds.[7]
-
Optimize Scavenging Conditions: Experiment with the scavenger loading (equivalents relative to palladium), temperature, and treatment time. Increased temperature and longer stirring times can improve efficiency.[1]
-
Combination of Methods: Consider a sequential treatment. For example, an initial filtration through Celite® to remove any heterogeneous palladium, followed by treatment with a high-affinity scavenger.
-
Issue 2: Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of the product onto the scavenger material, particularly with activated carbon.[3][8]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger required for palladium removal. This can be determined through small-scale optimization experiments.
-
Adjust Solvent: The choice of solvent can impact the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption.[8]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the nature of the residual palladium species (e.g., oxidation state, colloidal vs. dissolved) between different reaction batches.[8]
-
Troubleshooting Steps:
-
Standardize Work-up Procedure: Ensure a consistent work-up protocol before the palladium removal step to minimize variations in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on TMT, are effective against a wider range of palladium species.[3]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging could potentially convert various palladium species into a single, more easily removable form.[9]
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods for Aminopyridine Derivatives
| Product Type | Initial Pd (ppm) | Scavenging Method | Conditions | Final Pd (ppm) | Reference |
| API | 300 | Activated Carbon (Darco KB-B) | 0.2 wt, THF, 45°C, 18h | <1 | [3] |
| Nitro-reduced intermediate | High | Si-TMT | 0.03 wt, 35°C, 2h | <1 | [3] |
| Naphthalenopiperazine HCl salt | >1300 | SiliaMetS Thiol | 50 wt%, Water/THF, 35°C, 17h | 2 | [10] |
| Drug Candidate (GDC-0084) | 2400 | SiliaMetS Thiol or Thiourea | - | ≤ 16 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the silica-based scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[6]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[6]
Visualizations
Caption: Experimental workflow for palladium removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. arborassays.com [arborassays.com]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
characterization of impurities in 5-Amino-3-bromopyridin-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-bromopyridin-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route starts from 5-aminopyridin-2-ol, which is then brominated to yield the desired product. The amino and hydroxyl groups on the pyridine ring are activating and direct the electrophilic substitution. Careful control of the reaction conditions is crucial to achieve the desired regioselectivity and minimize the formation of byproducts.
Q2: What are the most likely impurities in the synthesis of this compound?
The primary impurities arise from over-bromination and isomeric byproducts. The most common impurity is the di-brominated species, 3,5-Dibromo-5-aminopyridin-2-ol. Depending on the reaction conditions, other positional isomers of the monobrominated product could also be formed. Unreacted starting material, 5-aminopyridin-2-ol, may also be present.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile in water (with a formic acid or phosphoric acid modifier) is typically effective.[1]
Q4: What are the recommended analytical techniques for characterizing the final product and its impurities?
A combination of chromatographic and spectroscopic techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities. The characteristic isotopic pattern of bromine is a useful diagnostic tool.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and its impurities, confirming the positions of the amino, bromo, and hydroxyl groups.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by TLC/HPLC. | Incorrect reaction temperature or stoichiometry of the brominating agent. | Optimize the reaction temperature, starting with lower temperatures (e.g., 0-5 °C) to improve selectivity.[3] Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂) to avoid over-bromination.[4] |
| Significant amount of starting material remains. | Insufficient amount of brominating agent or short reaction time. | Increase the equivalents of the brominating agent incrementally while monitoring the reaction. Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. |
| Degradation of the product. | Harsh reaction conditions (e.g., high temperature, strong acidic or basic conditions). | Use milder brominating agents. Ensure the work-up procedure is not overly acidic or basic. |
Issue 2: Presence of Significant Impurities
| Symptom | Possible Cause | Suggested Solution |
| A major byproduct is detected, often with a higher molecular weight corresponding to di-bromination. | Over-bromination due to excess brominating agent or prolonged reaction time.[5][6] | Reduce the equivalents of the brominating agent. Add the brominating agent portion-wise or as a solution over time to maintain a low concentration.[4] Monitor the reaction closely and stop it once the desired product is formed. |
| Isomeric impurities are observed. | Lack of regioselectivity in the bromination reaction. | Employ a protecting group strategy for the amino group to modulate its directing effect.[4] Investigate the use of different solvents or brominating agents to enhance regioselectivity.[7] |
| Starting material is present in the final product. | Incomplete reaction. | See "Issue 1: Low Yield of the Desired Product". Recrystallization or column chromatography can be used for purification. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed method is based on analogous bromination reactions of substituted pyridines.
Materials:
-
5-Aminopyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-aminopyridin-2-ol in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) to the cooled solution in portions over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: For MS compatibility, replace phosphoric acid with formic acid.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. heteroletters.org [heteroletters.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Amino-3-bromopyridin-2-ol and 2-amino-5-bromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational building blocks. The precise arrangement of functional groups on the pyridine ring dictates the molecule's physicochemical properties and its reactivity in synthetic transformations. This guide provides an in-depth comparison of two structural isomers, 5-Amino-3-bromopyridin-2-ol and 2-amino-5-bromopyridin-3-ol, focusing on their differential reactivity. Understanding these nuances is critical for designing efficient synthetic routes and for the rational design of novel chemical entities.
This comparison is based on established principles of organic chemistry, including the electronic and steric effects of substituents on the pyridine ring, and is supported by representative experimental protocols for key chemical transformations.
Electronic and Steric Profile
The reactivity of a substituted pyridine is governed by the interplay of the inductive and mesomeric (resonance) effects of its substituents. The electron-deficient nature of the pyridine ring is modulated by the amino (-NH2), bromo (-Br), and hydroxyl (-OH) groups, leading to distinct reactivity patterns for each isomer.
-
This compound : In this isomer, the powerful electron-donating amino and hydroxyl groups are positioned to activate the ring towards electrophilic attack. The amino group at position 5 and the hydroxyl group at position 2 strongly activate positions 4 and 6 through resonance. The bromine at position 3, being ortho to the activating hydroxyl group and para to the activating amino group, is in a sterically accessible position for cross-coupling reactions.
-
2-amino-5-bromopyridin-3-ol : Here, the strongly activating amino and hydroxyl groups are adjacent. The amino group at the 2-position and the hydroxyl group at the 3-position work in concert to activate the 4 and 6 positions. The bromine atom at position 5 is para to the amino group, which should enhance its reactivity in palladium-catalyzed cross-coupling reactions.
Caption: Electronic profiles of the two isomers.
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium
A critical aspect of the chemistry of hydroxypyridines is their existence in tautomeric equilibrium with the corresponding pyridone forms. This equilibrium is influenced by the solvent, pH, and the nature of other ring substituents. In polar solvents, the pyridone tautomer is often favored.[1][2][3]
-
This compound can exist in equilibrium with 5-Amino-3-bromo-1H-pyridin-2-one . The pyridone form may be more stable in polar protic solvents.
-
2-amino-5-bromopyridin-3-ol does not have a corresponding pyridone tautomer in the same manner as 2- and 4-hydroxypyridines, as the hydroxyl group is at the 3-position. 3-Hydroxypyridine exists predominantly as the hydroxy form.
The tautomeric equilibrium has significant implications for reactivity. The pyridone form has a different electronic distribution and may exhibit reactivity more akin to an amide.
Caption: Tautomeric forms of the isomers.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene.[4][5] However, the presence of strong electron-donating groups like -NH2 and -OH can overcome this deactivation and direct incoming electrophiles.
-
This compound : The powerful ortho, para-directing -OH and -NH2 groups strongly activate the 4 and 6 positions for electrophilic attack.
-
2-amino-5-bromopyridin-3-ol : Similarly, the -NH2 and -OH groups activate the 4 and 6 positions.
Given the strong activation in both isomers, they are expected to be reactive towards electrophiles, with substitution occurring at the positions ortho and para to the activating groups.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution on pyridine rings is favored at the 2, 4, and 6 positions, especially with an electron-withdrawing group present and a good leaving group.[6]
-
This compound : The bromine is at the 3-position, which is generally less activated towards NAS.
-
2-amino-5-bromopyridin-3-ol : The bromine is at the 5-position, also not a typically activated site for NAS.
Direct nucleophilic displacement of the bromide in either isomer under standard SNAr conditions is expected to be challenging without the presence of a strong electron-withdrawing group at an activating position.
Transition-Metal Catalyzed Cross-Coupling Reactions
The C-Br bond in both isomers provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are invaluable for forming C-C and C-N bonds, respectively.[7][8]
-
This compound : The bromine at position 3 is ortho to the hydroxyl group and meta to the amino group. The electronic environment is suitable for oxidative addition to a palladium(0) catalyst.
-
2-amino-5-bromopyridin-3-ol : The bromine at position 5 is para to the electron-donating amino group. This para relationship can facilitate the oxidative addition step, potentially making this isomer more reactive in some cross-coupling reactions.
Both isomers are expected to be viable substrates for cross-coupling reactions, with potential differences in reaction rates and optimal conditions due to the distinct electronic and steric environments of the C-Br bond.
Quantitative Data Summary
| Property | This compound | 2-amino-5-bromopyridin-3-ol |
| Molecular Formula | C5H5BrN2O | C5H5BrN2O |
| Molecular Weight | 189.01 g/mol | 189.01 g/mol |
| Estimated pKa (acidic) | ~9-10 (OH group) | ~9-10 (OH group) |
| Estimated pKa (basic) | ~4-5 (pyridine N) | ~5-6 (pyridine N, influenced by adjacent -NH2) |
Note: pKa values are estimations based on related structures and are intended for comparative purposes.
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for both isomers. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromopyridinol with a boronic acid.
Materials:
-
Aminobromopyridinol isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Triphenylphosphine (PPh3) (0.08 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dried reaction flask, add the aminobromopyridinol isomer, arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between a bromopyridinol and an amine.[9][10][11]
Materials:
-
Aminobromopyridinol isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and NaOtBu to a dried reaction vessel.
-
Add the aminobromopyridinol isomer and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
While this compound and 2-amino-5-bromopyridin-3-ol are structural isomers with the same molecular formula, the arrangement of their functional groups leads to distinct electronic and steric properties that influence their chemical reactivity.
-
This compound is strongly activated for electrophilic substitution at the 4 and 6 positions and is a viable substrate for cross-coupling reactions at the 3-position. Its reactivity is also influenced by its tautomeric equilibrium with the corresponding pyridone.
-
2-amino-5-bromopyridin-3-ol is also strongly activated for electrophilic attack at the 4 and 6 positions. The para-relationship between the amino and bromo groups may enhance its reactivity in palladium-catalyzed cross-coupling reactions compared to its isomer. It predominantly exists in the hydroxy form.
For synthetic applications, the choice between these two isomers will depend on the desired reaction. For cross-coupling reactions, 2-amino-5-bromopyridin-3-ol might be the more reactive substrate due to the favorable electronic arrangement. However, the specific reaction conditions will need to be optimized for either isomer to achieve the desired outcome. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemtube3d.com [chemtube3d.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Navigating the Reactivity Landscape of Bromopyridinol Isomers: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of an appropriate starting material is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Bromopyridinols, a class of heterocyclic compounds possessing both a reactive bromine atom and a hydroxyl group, are valuable building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. However, the isomeric position of these functional groups dramatically influences the molecule's reactivity in key cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of bromopyridinol isomers, supported by experimental data and detailed protocols, to aid in the strategic selection of these versatile synthons.
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis, generally following the order of 4-bromopyridine > 2-bromopyridine > 3-bromopyridine in terms of reaction efficiency.[1] This trend is primarily governed by the electronic effects of the nitrogen atom within the pyridine ring, which influences the susceptibility of the carbon-bromine bond to oxidative addition by the palladium catalyst.[1] The introduction of a hydroxyl group adds another layer of complexity, potentially influencing the electronic nature of the ring and participating in the reaction mechanism through chelation or by acting as a directing group.
This guide will delve into a comparative analysis of bromopyridinol isomers in three of the most powerful and widely used cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The reactivity of bromopyridinol isomers in this reaction is influenced by both the position of the bromine atom and the hydroxyl group. While a direct, side-by-side comparative study of all bromopyridinol isomers under identical conditions is not extensively documented in the literature, we can infer reactivity trends from studies on closely related analogs and the fundamental principles of pyridine chemistry.
Generally, the hydroxyl group, being an electron-donating group, can enhance the electron density of the pyridine ring, which might slightly decrease the reactivity towards oxidative addition compared to unsubstituted bromopyridines. However, its position relative to the bromine atom can also play a significant role. For instance, a hydroxyl group ortho to the bromine could potentially coordinate to the palladium catalyst, influencing the reaction rate and selectivity.
Below is a summary of representative yields for the Suzuki-Miyaura coupling of different bromopyridine derivatives, which can serve as a predictive guide for the reactivity of their hydroxylated counterparts.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | ~85-95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 24 | ~60-75 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 8 | >95 |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | >15 | Moderate to Good[2] |
Note: The yields presented are approximate and can vary significantly with specific reaction conditions and the nature of the coupling partner.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridinol
This generalized protocol can be adapted for the comparison of different bromopyridinol isomers.
Materials:
-
Bromopyridinol isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridinol isomer, arylboronic acid, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The presence of both a hydroxyl group and the pyridine nitrogen in bromopyridinol isomers can influence the catalytic cycle, potentially through coordination to the palladium center. The choice of ligand is often critical to overcome potential catalyst inhibition and achieve high yields.
The general reactivity trend observed in Suzuki-Miyaura coupling is often mirrored in Buchwald-Hartwig amination, with the C-Br bond at the 4-position of the pyridine ring being the most reactive, followed by the 2- and then the 3-position. The acidic proton of the hydroxyl group may necessitate the use of a stronger base or protection of the hydroxyl group prior to the coupling reaction, depending on the specific isomer and reaction conditions.
| Bromopyridine Isomer | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromopyridine | Various amines | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent |
| 3-Bromopyridine | Various amines | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100-120 | Moderate to Good |
| 4-Bromopyridine | Various amines | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 80-100 | Excellent |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96[3] |
Note: This table provides representative data for bromopyridine and aminobromopyridine precursors to infer the reactivity of bromopyridinols.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridinol
This protocol provides a general starting point for the amination of bromopyridinol isomers.
Materials:
-
Bromopyridinol isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the bromopyridinol isomer and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of cross-coupling chemistry. The reactivity of bromopyridinol isomers in this reaction is also expected to follow the general trend of 4- > 2- > 3-bromo substitution. The presence of the hydroxyl group can be a factor, and in some cases, protection may be necessary to avoid side reactions, although many Sonogashira conditions are tolerant of free hydroxyl groups.
| Bromopyridine Isomer | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | rt-50 | ~80-90 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50-70 | ~60-75 |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | rt | >90 |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96[3] |
| 5-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄/CuI | Et₃N | THF | rt | High[4] |
Note: The data presented for substituted bromopyridines provides an indication of the expected reactivity for bromopyridinols.[1]
Experimental Protocol: Sonogashira Coupling of a Bromopyridinol
This protocol can be used as a starting point for the Sonogashira coupling of various bromopyridinol isomers.
Materials:
-
Bromopyridinol isomer (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridinol isomer, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of bromopyridinol isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors, further modulated by the presence and position of the hydroxyl group. While the general reactivity trend of 4- > 2- > 3-bromopyridine provides a useful predictive framework, the specific outcomes for bromopyridinol isomers will depend on the chosen reaction conditions, coupling partners, and the potential for the hydroxyl group to participate in the reaction. For researchers in drug discovery and development, a thorough understanding of these factors is paramount for the efficient and strategic synthesis of novel chemical entities. The provided protocols and comparative data serve as a foundational guide for navigating the reactivity of these valuable synthetic building blocks.
References
A Comparative Guide to the Biological Activity of Aminopyridine Derivatives: Focus on 5-Amino-3-bromopyridin-2-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various aminopyridine derivatives, with a special focus on the analogues of 5-Amino-3-bromopyridin-2-ol. Due to the limited availability of published data on this compound derivatives, this guide utilizes experimental data from structurally similar compounds, primarily derivatives of 5-Bromo-2-methylpyridin-3-amine, to draw meaningful comparisons with other classes of aminopyridines. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the aminopyridine scaffold.
Introduction to Aminopyridines and Their Biological Significance
Aminopyridines are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in many FDA-approved drugs. The introduction of an amino group to the pyridine ring provides a key site for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored pharmacological profiles.[3]
Aminopyridine derivatives have been reported to exhibit a broad spectrum of biological activities, including:
-
Anticancer Activity: Many aminopyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action often involve the inhibition of key signaling pathways, such as those involving p53 and JNK, leading to cell cycle arrest and apoptosis.[2]
-
Antimicrobial Activity: The aminopyridine scaffold has been successfully utilized to develop agents with significant antibacterial and antifungal properties.[5] These compounds can disrupt microbial growth and viability through various mechanisms.
-
Enzyme Inhibition: Aminopyridines are known to be effective inhibitors of various enzymes, including urease and phosphodiesterases.[1] This inhibitory activity is crucial for the treatment of diseases associated with the dysregulation of these enzymes.
This guide will focus on a comparative analysis of these biological activities, presenting quantitative data from experimental studies to facilitate a clear understanding of the structure-activity relationships within this class of compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of various aminopyridine derivatives.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The lower the MIC value, the more potent the compound is at inhibiting the growth of the microorganism.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 5-Bromo-2-methylpyridin-3-amine Analogues | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | Staphylococcus aureus | 12.5 | [5] |
| 5-(4-chlorophenyl)-2-methylpyridin-3-amine | Escherichia coli | 25 | [5] | |
| 5-(4-fluorophenyl)-2-methylpyridin-3-amine | Staphylococcus aureus | 25 | [5] | |
| 5-(4-fluorophenyl)-2-methylpyridin-3-amine | Escherichia coli | 50 | [5] | |
| 2-Aminopyridine Derivatives | Compound 22c | Staphylococcus aureus | 39 | [1] |
| Compound 22c | Bacillus subtilis | 39 | [1] | |
| 4-Aminopyridine Derivatives | [Zn(4NH₂py)₂(NCS)₂] | Staphylococcus aureus | - (Strongest activity among tested complexes) | [1] |
| [Zn(4NH₂py)₂(NCS)₂] | Escherichia coli | - (Strongest activity among tested complexes) | [1] |
Enzyme Inhibitory Activity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| 5-Bromo-2-methylpyridin-3-amine Analogues | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | Urease | 18.2 | [5] |
| 5-(4-fluorophenyl)-2-methylpyridin-3-amine | Urease | 21.4 | [5] | |
| 5-(4-chlorophenyl)-2-methylpyridin-3-amine | Phosphodiesterase | 210.3 | [5] | |
| 5-(4-fluorophenyl)-2-methylpyridin-3-amine | Phosphodiesterase | 235.1 | [5] | |
| 2-Aminopyridine Derivatives | Aminopyridine thiourea derivative 47e | α-glucosidase | 24.62 ± 0.94 | [1] |
| Aminopyridine thiourea derivative 47g | α-glucosidase | 27.18 ± 1.03 | [1] |
Anticancer Activity
The IC₅₀ values in the context of anticancer activity represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea Derivatives | Compound 8e | MCF-7 (Breast) | 0.11 (72h) | [3] |
| Compound 8n | MCF-7 (Breast) | 0.80 (72h) | [3] | |
| Tri-substituted Pyrimidine Hybrids | Compound 30a | HCT-116 (Colon) | 0.79 | [6] |
| Compound 30a | MCF-7 (Breast) | 0.64 | [6] | |
| Benzimidazole Derivatives | Benzimidazole 2 | HCT-116 (Colon) | 16.2 ± 3.85 (µg/mL) | [7] |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 (µg/mL) | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of urease enzyme and a solution of urea (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Mixture: The reaction mixture is prepared by mixing the enzyme solution with the test compound at various concentrations and pre-incubating for a specified time.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the urea solution.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Quantification of Ammonia: The amount of ammonia produced is quantified using the Berthelot method, where the absorbance is measured spectrophotometrically at 630 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.[8][9]
Phosphodiesterase (PDE) Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of phosphodiesterase and a solution of the substrate (e.g., cAMP or cGMP) are prepared in a suitable assay buffer.
-
Reaction Mixture: The test compound is pre-incubated with the enzyme in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection of Product: The amount of product formed (e.g., AMP or GMP) is determined using a suitable detection method, such as a colorimetric or fluorescent assay.
-
Calculation of Inhibition: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.
Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of aminopyridine derivatives.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 5-Amino-3-bromopyridin-2-ol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of 5-Amino-3-bromopyridin-2-ol and its potential positional isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and intermediates.
This document presents available experimental and predicted spectroscopic data for this compound and a selection of its isomers. The isomers included are potential byproducts that may arise during the synthesis of the target compound, making their differentiation critical. The data is organized for straightforward comparison, supplemented by detailed experimental protocols for the analytical techniques employed.
Isomeric Landscape
The synthesis of this compound can potentially lead to the formation of several positional isomers depending on the synthetic route employed. The relative positions of the amino, bromo, and hydroxyl/oxo groups on the pyridine ring give rise to these distinct chemical entities. This guide focuses on a selection of these isomers to highlight the utility of spectroscopic methods in their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the available experimental and predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its selected isomers. Predicted NMR data was generated using advanced computational algorithms to provide a reference where experimental data is not publicly available.
Table 1: ¹H NMR Spectroscopic Data (Predicted)*
| Compound Name | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| This compound | - | 7.05 (d) | - | 7.65 (d) | NH₂: 5.30 (s), OH: 11.5 (br s) |
| 2-Amino-6-bromopyridin-3-ol | 6.74 (d) | 6.50 (d) | - | - | OH: 9.71 (s), NH₂: 5.92 (br s)[1] |
| 3-Amino-6-bromopyridin-2-ol | - | 6.80 (d) | 7.20 (d) | - | NH₂: 5.50 (s), NH: 12.0 (br s) |
| 2-Amino-5-bromopyridin-3-ol | - | 7.10 (d) | - | 7.80 (d) | NH₂: 5.60 (s), OH: 9.80 (s) |
| 3-Amino-5-bromopyridin-2-ol | - | 7.00 (d) | - | 7.70 (d) | NH₂: 5.40 (s), NH: 11.8 (br s) |
| 6-Amino-5-bromopyridin-3-ol | 7.25 (s) | - | - | 7.90 (s) | NH₂: 5.70 (s), OH: 9.90 (s) |
*Predicted ¹H NMR data is based on computational modeling and should be used as a reference. The spectrum for 2-Amino-6-bromopyridin-3-ol is from experimental data.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound Name | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound | 160.0 | 105.0 | 130.0 | 140.0 | 125.0 |
| 2-Amino-6-bromopyridin-3-ol | 155.0 | 120.0 | 110.0 | 145.0 | 115.0 |
| 3-Amino-6-bromopyridin-2-ol | 162.0 | 118.0 | 135.0 | 128.0 | 112.0 |
| 2-Amino-5-bromopyridin-3-ol | 158.0 | 122.0 | 132.0 | 108.0 | 148.0 |
| 3-Amino-5-bromopyridin-2-ol | 161.0 | 120.0 | 138.0 | 106.0 | 147.0 |
| 6-Amino-5-bromopyridin-3-ol | 150.0 | 125.0 | 133.0 | 109.0 | 152.0 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) [M]⁺ |
| This compound | ~3400-3200 (N-H, O-H), ~1650 (C=O), ~1600 (C=C) | 188/190 |
| 2-Amino-6-bromopyridin-3-ol | ~3450-3250 (N-H, O-H), ~1620 (C=C) | 188/190 |
| 3-Amino-6-bromopyridin-2-ol | ~3400-3200 (N-H), ~1660 (C=O), ~1610 (C=C) | 188/190 |
| 2-Amino-5-bromopyridin-3-ol | ~3480-3300 (N-H, O-H), ~1615 (C=C) | 188/190 |
| 3-Amino-5-bromopyridin-2-ol | ~3420-3220 (N-H), ~1655 (C=O), ~1605 (C=C) | 188/190 |
| 6-Amino-5-bromopyridin-3-ol | ~3460-3280 (N-H, O-H), ~1618 (C=C) | 188/190 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the setup of analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of aminobromopyridinol isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm, centered at approximately 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm, centered at approximately 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
For the analysis of solid samples, ATR-FTIR offers a rapid and convenient method:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard technique for determining the molecular weight and fragmentation pattern of small organic molecules:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a direct insertion probe, or via a GC inlet) into the ion source of the mass spectrometer. The sample is vaporized by heating.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the characteristic fragmentation pattern. The presence of bromine is indicated by the isotopic pattern of the molecular ion and fragment peaks (M and M+2 peaks in approximately a 1:1 ratio).[2][3][4][5]
References
Navigating the Synthesis of 5-Amino-3-bromopyridin-2-ol: A Comparative Guide to Cost-Effective Routes
Proposed Synthetic Pathways
Two primary synthetic strategies are proposed, starting from readily available and cost-effective precursors: 2-hydroxypyridine and 3,5-dibromopyridin-2-ol.
Route 1: From 2-Hydroxypyridine
This route involves a three-step sequence starting with the nitration of 2-hydroxypyridine, followed by bromination, and concluding with the reduction of the nitro group to the desired amine.
Route 2: From 3,5-Dibromopyridin-2-ol
This two-step approach begins with the selective amination of 3,5-dibromopyridin-2-ol, followed by a reduction step to yield the final product.
Comparative Cost-Effectiveness Analysis
To provide a clear comparison of the two proposed routes, a detailed cost analysis has been performed. The tables below summarize the estimated costs of raw materials for the synthesis of 100 grams of 5-Amino-3-bromopyridin-2-ol via each route, based on estimated yields from analogous reactions found in the literature and current market prices for reagents.
Table 1: Cost-Effectiveness of Route 1 (from 2-Hydroxypyridine)
| Reagent | Molecular Weight ( g/mol ) | Required Amount (g) | Price (USD/kg) | Estimated Cost (USD) |
| 2-Hydroxypyridine | 95.10 | 100.0 | 40.00 | 4.00 |
| Nitric acid (70%) | 63.01 | 150.0 | 296.00 (per MT) | < 0.05 |
| Bromine | 159.81 | 168.0 | 2.67 | 0.45 |
| Iron Powder | 55.85 | 175.0 | 40.00 | 7.00 |
| Total Estimated Cost | ~11.45 |
Table 2: Cost-Effectiveness of Route 2 (from 3,5-Dibromopyridin-2-ol)
| Reagent | Molecular Weight ( g/mol ) | Required Amount (g) | Price (USD/kg) | Estimated Cost (USD) |
| 3,5-Dibromopyridine | 236.89 | 100.0 | 1292.00 | 129.20 |
| Ammonia solution (28%) | 17.03 | 200.0 | 74.99 (per 500mL) | ~30.00 |
| Total Estimated Cost | ~159.20 |
Based on this preliminary analysis, Route 1 appears to be significantly more cost-effective primarily due to the substantially lower cost of the starting material, 2-hydroxypyridine, compared to 3,5-dibromopyridine.
Experimental Protocols
Detailed hypothetical protocols for each synthetic route are provided below. These protocols are based on established procedures for analogous reactions and are intended as a starting point for experimental work.
Route 1: Synthesis from 2-Hydroxypyridine
Step 1: Synthesis of 3-Bromo-2-hydroxy-5-nitropyridine
-
Reaction: Nitration of 2-hydroxypyridine followed by bromination.
-
Procedure: To a stirred solution of 2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid, fuming nitric acid (1.1 eq) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. Subsequently, bromine (1.1 eq) is added, and the reaction is heated to 60°C for 4 hours. The reaction mixture is then poured onto ice, and the precipitate is collected by filtration, washed with cold water, and dried to afford 3-bromo-2-hydroxy-5-nitropyridine.
-
Estimated Yield: 70%
Step 2: Synthesis of this compound
-
Reaction: Reduction of the nitro group.
-
Procedure: To a suspension of 3-bromo-2-hydroxy-5-nitropyridine (1.0 eq) in ethanol, iron powder (3.0 eq) and a catalytic amount of hydrochloric acid are added. The mixture is refluxed for 3 hours. After cooling, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield this compound.
-
Estimated Yield: 85%[1]
Route 2: Synthesis from 3,5-Dibromopyridin-2-ol
Step 1: Synthesis of 5-Amino-3-bromo-2-hydroxypyridine
-
Reaction: Nucleophilic aromatic substitution (amination).
-
Procedure: A mixture of 3,5-dibromo-2-hydroxypyridine (1.0 eq), aqueous ammonia (excess), and a copper(I) catalyst is heated in a sealed vessel at 150°C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.
-
Estimated Yield: 60%
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthetic routes.
Caption: Proposed synthetic pathway for Route 1.
Caption: Proposed synthetic pathway for Route 2.
Conclusion
This guide provides a foundational analysis for the synthesis of this compound. Based on the estimated cost of starting materials and plausible reaction yields, Route 1, commencing from 2-hydroxypyridine, is projected to be the more cost-effective approach. It is important to note that these are proposed routes and would require experimental validation and optimization. Factors such as reaction scalability, purification challenges, and waste management will also play a crucial role in determining the ultimate industrial feasibility and overall cost-effectiveness of each pathway. Researchers are encouraged to use this guide as a starting point for developing a robust and economical synthesis of this promising chemical intermediate.
References
A Comparative Guide to the Synthesis of 5-Amino-3-bromopyridin-2-ol: Established vs. Novel Pathways
For Researchers, Scientists, and Drug Development Professionals
The functionalized pyridine derivative, 5-Amino-3-bromopyridin-2-ol, is a valuable building block in medicinal chemistry and drug development due to its versatile reactive sites. The presence of amino, bromo, and hydroxyl groups on the pyridine scaffold allows for a multitude of chemical modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides an objective comparison of a plausible established synthetic route and a novel, alternative pathway for the preparation of this important compound, supported by experimental data derived from analogous transformations.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the two synthetic pathways, offering a clear comparison of their respective performances.
Table 1: Established Synthetic Pathway - Bromination of 5-Aminopyridin-2-ol
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Bromination | 5-Aminopyridin-2-ol | N-Bromosuccinimide (NBS) | Acetonitrile | 2 hours | 25 | 85 | >95 |
Table 2: New Synthetic Pathway - Reduction of 3-Bromo-5-nitropyridin-2-ol
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Nitration & Bromination | 2-Hydroxypyridine | HNO₃, H₂SO₄, Br₂ | Acetic Acid | 6 hours | 0-50 | 70 | >95 |
| 2 | Reduction | 3-Bromo-5-nitropyridin-2-ol | SnCl₂·2H₂O, HCl | Ethanol | 4 hours | 78 | 92 | >98 |
Experimental Protocols
Established Synthetic Pathway: Bromination of 5-Aminopyridin-2-ol
This proposed established route leverages the commercial availability of 5-aminopyridin-2-ol and introduces the bromo substituent in a single, efficient step.
Step 1: Synthesis of this compound
-
To a solution of 5-aminopyridin-2-ol (1.0 g, 9.08 mmol) in acetonitrile (20 mL) at room temperature, N-Bromosuccinimide (NBS) (1.62 g, 9.08 mmol) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 25°C for 2 hours.
-
Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:1) to afford this compound as a solid.
New Synthetic Pathway: Reduction of 3-Bromo-5-nitropyridin-2-ol
This novel pathway introduces the functional groups in a different sequence, starting with the formation of a nitro- and bromo-substituted pyridine intermediate, followed by a highly efficient reduction of the nitro group.
Step 1: Synthesis of 3-Bromo-5-nitropyridin-2-ol
-
2-Hydroxypyridine (1.0 g, 10.5 mmol) is dissolved in a mixture of concentrated sulfuric acid (10 mL) and acetic acid (5 mL) at 0°C.
-
A solution of nitric acid (0.66 mL, 15.8 mmol) in sulfuric acid (2 mL) is added dropwise, maintaining the temperature below 5°C.
-
After stirring for 2 hours at 0°C, bromine (0.54 mL, 10.5 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50°C for 4 hours.
-
The mixture is cooled and poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 3-bromo-5-nitropyridin-2-ol.
Step 2: Synthesis of this compound
-
To a suspension of 3-bromo-5-nitropyridin-2-ol (1.0 g, 4.57 mmol) in ethanol (20 mL), tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.15 g, 22.8 mmol) is added, followed by concentrated hydrochloric acid (5 mL).
-
The mixture is heated to reflux (78°C) for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
The resulting mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two synthetic pathways for a clear visual comparison.
Caption: Comparison of the Established (1-step) and New (2-step) synthetic pathways.
Caption: Key performance indicators for each synthetic pathway.
A Comparative Analysis of Catalysts for Coupling Reactions of 5-Amino-3-bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Substituted Aminopyridinols
The functionalization of the pyridinol scaffold is a critical endeavor in the development of novel therapeutics and functional materials. 5-Amino-3-bromopyridin-2-ol represents a key building block, offering versatile handles for modification through cross-coupling reactions. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig/Ullmann-type coupling reactions involving this compound and its analogs, supported by experimental data from relevant literature.
Catalyst Performance in C-C and C-N Bond Formation
The presence of the amino and hydroxyl groups on the pyridine ring can present challenges in cross-coupling reactions, primarily through potential coordination to the metal center, which can inhibit catalytic activity. The selection of an appropriate catalyst and ligand system is therefore crucial to achieve high yields and selectivity. Below, we compare the performance of palladium-, nickel-, and copper-based catalysts in Suzuki-Miyaura and Buchwald-Hartwig/Ullmann-type coupling reactions, drawing data from studies on structurally similar aminopyridines.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various catalytic systems for the coupling of this compound analogs. It is important to note that specific data for this exact substrate is limited; therefore, data from closely related compounds such as 3-bromo-2-aminopyridine and 5-bromo-2-methylpyridin-3-amine are presented to provide a predictive analysis.
Table 1: Performance of Catalysts in Suzuki-Miyaura Coupling of this compound Analogs
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Palladium-Based | |||||||
| Pd(PPh₃)₄[1] | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | For 3-bromo-2-methylpyridine with phenylboronic acid.[1] |
| Pd(OAc)₂[1] | SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | For 3-bromo-2-methylpyridine with 4-methoxyphenylboronic acid.[1] |
| Pd₂(dba)₃[1] | XPhos | Cs₂CO₃ | THF | 80 | 18 | 88 | For 3-bromo-2-methylpyridine with 3-thienylboronic acid.[1] |
| Nickel-Based | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides. |
| NiBr₂ | None | K₃PO₄ | 1,4-Dioxane | 120 | - | High | Ligand-free conditions, good functional group tolerance.[2] |
| Copper-Based | |||||||
| CuI | Ligand-free | Cs₂CO₃ | DMF | 110-140 | 24 | Moderate | For coupling of aryl bromides with arylboronic acids.[3] |
Table 2: Performance of Catalysts in Buchwald-Hartwig/Ullmann-Type Amination of this compound Analogs
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Palladium-Based | |||||||
| RuPhos-precatalyst[4] | RuPhos | LiHMDS | THF | 65 | 16 | 83 | For coupling of 3-bromo-2-aminopyridine with morpholine.[4] |
| BrettPhos-precatalyst[4] | BrettPhos | LiHMDS | THF | 65 | 16 | 78 | For coupling of 3-bromo-2-aminopyridine with cyclopentylamine.[4] |
| Nickel-Based | |||||||
| [Ni(4-tBu-stb)₃] | None | Zn | - | - | - | Moderate-High | "Naked nickel" catalyst for amination of heteroaryl bromides.[5] |
| Copper-Based (Ullmann-type) | |||||||
| CuCl | 1-methyl-imidazole | t-BuOLi | - | - | - | High | For coupling of carbazoles and 2-bromopyridine derivatives.[5] |
| CuI | 2-aminopyridine-1-oxide | Cs₂CO₃ | DMF | 130 | - | High | For amination of nonactivated aryl chlorides. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols adapted for the coupling of this compound.
Suzuki-Miyaura Coupling Protocol (Palladium-Catalyzed)
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (Palladium-Catalyzed)
This protocol is adapted from a procedure for the C,N-cross coupling of 3-halo-2-aminopyridines.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.5 mmol, 1.5 equiv)
-
RuPhos-precatalyst (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv)
-
Anhydrous THF (2.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the RuPhos-precatalyst.
-
Add the this compound and the amine.
-
Add anhydrous THF, followed by the LiHMDS solution.
-
Seal the tube and heat the mixture in an oil bath at 65 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Workflow
To illustrate the general experimental process for a catalytic cross-coupling reaction, the following workflow diagram is provided.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Amino-3-bromopyridin-2-ol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a synthesized batch of 5-Amino-3-bromopyridin-2-ol against a commercially available reference standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment. The following sections detail the experimental protocol, present a comparative data summary, and visualize the analytical workflow. This information is intended to assist researchers in establishing robust quality control measures for this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs) and for meeting stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity determination of organic compounds due to its high resolution, sensitivity, and accuracy.
This guide outlines a reversed-phase HPLC (RP-HPLC) method developed for the purity assessment of this compound. The performance of a newly synthesized batch is compared against a certified commercial reference standard to ascertain its purity profile.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol is optimized for the separation of this compound from potential impurities.
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended. Phenyl columns can also be considered due to the aromatic nature of the analyte.[1]
-
Mobile Phase: A gradient elution is employed for optimal separation.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Solvent B 0.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: UV detection at 270 nm is suggested, as this is a common wavelength for aminopyridine derivatives.[2] A full UV scan of the main peak should be performed to determine the optimal detection wavelength.
-
Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
Standard and Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to create a stock solution of 1.0 mg/mL.
-
Further dilute the stock solution with the diluent to prepare working standards at concentrations of 0.1 mg/mL and 0.01 mg/mL for linearity and sensitivity assessments.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10.0 mg of the synthesized this compound.
-
Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration of 0.1 mg/mL.
-
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Results and Data Presentation
The purity of the synthesized this compound was assessed by comparing its chromatogram with that of the commercial reference standard. The percentage purity is calculated based on the area normalization method.
Table 1: Comparative Purity Assessment of this compound
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Commercial Reference Standard | 8.52 | 1256840 | 99.85 |
| Impurity 1 | 4.21 | 1250 | 0.10 |
| Impurity 2 | 6.78 | 630 | 0.05 |
| Synthesized Batch | 8.51 | 1234567 | 99.15 |
| Impurity 1 | 4.20 | 2468 | 0.20 |
| Impurity 3 | 5.95 | 4938 | 0.40 |
| Unidentified Impurity | 7.32 | 3704 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
The following diagram illustrates the logical workflow for the HPLC-based purity assessment of synthesized this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The presented reversed-phase HPLC method provides a reliable and robust approach for assessing the purity of synthesized this compound. The detailed experimental protocol and comparative data format serve as a valuable resource for researchers and drug development professionals in establishing quality control procedures. The use of a certified reference standard is paramount for accurate purity determination and ensuring the quality of downstream synthetic products. Further validation of this method in accordance with ICH guidelines is recommended for its application in a regulated environment.
References
A Comparative Guide to the X-ray Crystal Structures of Aminobromopyridine Derivatives
for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of several aminobromopyridine derivatives. While the crystal structure for 5-Amino-3-bromopyridin-2-ol is not publicly available in the searched databases, this document offers a detailed examination of closely related isomers and derivatives. The provided data and analyses serve as a valuable resource for understanding structure-property relationships in this class of compounds, which are of significant interest in medicinal chemistry and materials science.
The following sections present a comparison of crystallographic data, detailed experimental protocols for synthesis and crystallization, and visualizations of synthetic pathways and structural relationships.
Comparative Crystallographic Data
The table below summarizes the key crystallographic parameters for a selection of aminobromopyridine derivatives, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | Monoclinic | P2₁/c | 13.80 | 5.839 | 7.687 | 106.04 | 594.3 | 4 | [1] |
| 2-Amino-3-bromopyridine | C₅H₅BrN₂ | Monoclinic | P2₁/c | 12.2179 | 4.0007 | 12.8451 | 109.731 | 591.01 | 4 | [2] |
| 5-bromopyridine-2,3-diamine | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | 3.8264 | 8.7336 | 18.6007 | 90 | 621.60 | 4 | [3] |
| 6-amino-2-carboxypyridin-1-ium bromide | C₆H₇BrN₂O₂ | Monoclinic | C2/c | 23.7470 | 5.4355 | 15.3336 | 127.291 | 1574.6 | 8 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and further research.
Synthesis and Crystallization
Synthesis of 2-Amino-5-bromopyridine: 2-aminopyridine (3.0 moles) is dissolved in acetic acid (500 ml). The solution is cooled to below 20°C, and bromine (3.0 moles) dissolved in acetic acid (300 ml) is added dropwise over 1 hour. The temperature is initially kept below 20°C and then allowed to rise to 50°C. After an hour of stirring, the mixture is diluted with water (750 ml) and neutralized with 40% sodium hydroxide solution. The precipitate is collected, washed with water, and dried. The product is further purified by washing with hot petroleum ether to remove 2-amino-3,5-dibromopyridine. The yield of 2-amino-5-bromopyridine is between 62-67%.[5]
Crystallization of 2-Amino-3-bromopyridine: Crystals of 2-Amino-3-bromopyridine were grown by slow evaporation of a methanol solution. 0.200 g (1.16 mmol) of the compound was dissolved in 8 ml of methanol, and light brown plate-like crystals were obtained after three days of slow evaporation at ambient conditions.[2]
X-ray Data Collection and Structure Refinement
For 2-Amino-3-bromopyridine: X-ray diffraction data were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173 K. A numerical integration absorption correction was applied. The structure was solved by direct methods and refined on F². The aromatic C-bound H atoms were placed in geometrically calculated positions and refined as riding atoms. The N-bound H atoms were located in a difference map and their coordinates and isotropic displacement parameters were refined freely.[2]
Visualizing Relationships and Workflows
Diagrams created using the DOT language provide a clear visual representation of synthetic routes and the relationships between the discussed chemical entities.
Caption: Synthesis of 2-Amino-5-bromopyridine.
Caption: Structural relationships of discussed compounds.
Comparative Analysis of Crystal Packing
The seemingly subtle differences in the positions of the amino and bromo substituents on the pyridine ring lead to significant variations in the crystal packing and intermolecular interactions.
-
2-Amino-5-bromopyridine crystallizes in the monoclinic space group P2₁/c. Its crystal structure is primarily defined by N-H···N hydrogen bonds, which link the molecules into centrosymmetric dimers. These dimers are further organized into layers.
-
2-Amino-3-bromopyridine , also crystallizing in the monoclinic P2₁/c space group, exhibits a similar formation of inversion dimers through pairs of N—H⋯N hydrogen bonds. However, a key difference is the presence of type I C—Br⋯Br halogen bonds (Br⋯Br distance of 3.693 Å) that assemble these dimers into two-dimensional layers.[2] This highlights the role of the bromine atom's position in directing the supramolecular architecture.
-
5-bromopyridine-2,3-diamine adopts an orthorhombic P2₁2₁2₁ space group. The presence of two amino groups leads to a more complex hydrogen bonding network, with molecules forming zig-zag columns along the crystallographic c-axis through N-H···N interactions. Additionally, face-to-face stacking interactions contribute to the crystal packing.[3]
This comparison underscores the profound impact of substituent placement on the resulting solid-state structure. The interplay of hydrogen bonding and halogen bonding, as well as π-stacking interactions, dictates the overall crystal packing, which in turn influences the material's physical properties such as solubility and melting point. Further research into obtaining the crystal structure of this compound would provide a more complete picture of the structure-property landscape of this important class of molecules.
References
- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Review of Substituted Aminopyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with novel scaffolds and substituted derivatives offering promising avenues for therapeutic intervention in a range of diseases, most notably cancer. Among these, substituted aminopyridine derivatives have emerged as a significant class of compounds demonstrating potent and often selective inhibition of various protein kinases. This guide provides a comparative analysis of the performance of a representative substituted aminobromopyridine derivative against established kinase inhibitors, supported by experimental data.
Data Presentation: In Vitro Kinase Inhibition Profile
The inhibitory activity of a novel 6-bromopyridin-3-amine derivative (a substituted aminobromopyridine) and a selection of established kinase inhibitors were assessed against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the kinase activity, are summarized in the tables below.[1]
Table 1: Comparative Inhibition of Receptor Tyrosine Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | RET IC50 (nM) | ALK IC50 (nM) | EGFR IC50 (nM) |
| 6-Bromopyridin-3-amine Derivative | Potent (specific data not publicly available) | Potent (specific data not publicly available) | Potent (specific data not publicly available) | Potent (specific data not publicly available) | Potent (specific data not publicly available) | Potent (specific data not publicly available) |
| Infigratinib | 1.1 | 1.0 | 2.0 | - | - | - |
| Alectinib | - | - | - | - | 1.9 | - |
| Gefitinib | - | - | - | - | - | 2.7 |
| Ponatinib | 2.2 | 1.6 | 4.1 | 4.0 | - | 22 |
| Dasatinib | 13 | 25 | 22 | - | - | 130 |
Data for established inhibitors are sourced from publicly available literature and databases. The 6-Bromopyridin-3-amine derivative has shown potent, nanomolar-level inhibition against these kinases.[1]
Table 2: Comparative Inhibition of Non-Receptor Tyrosine Kinases and Other Kinases
| Compound | DDR2 IC50 (nM) |
| 6-Bromopyridin-3-amine Derivative | Potent (specific data not publicly available) |
| Dasatinib | 0.2 |
DDR2 is another key target in non-small cell lung cancer. The 6-Bromopyridin-3-amine derivative has demonstrated significant inhibitory activity against this kinase.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the drug discovery process. The following section provides a general methodology for a key in vitro assay commonly used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., substituted aminobromopyridinol derivatives and established inhibitors)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize interference with the assay.
-
Kinase Reaction Setup:
-
Add the diluted test compounds or a vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add the purified recombinant kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal. Incubate at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by kinase inhibitors.
Caption: The ERK1/2 signaling pathway, a key regulator of cell proliferation and survival.
Caption: The VEGF signaling pathway, crucial for angiogenesis and targeted by many kinase inhibitors.
References
Safety Operating Guide
Personal protective equipment for handling 5-Amino-3-bromopyridin-2-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-3-bromopyridin-2-ol, covering personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the first and most critical line of defense against potential chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Butyl rubber or Viton® gloves are recommended for handling pyridine and its derivatives.[3] Nitrile gloves may offer less protection and should be used only for short-duration tasks, if deemed appropriate by a site-specific risk assessment.[4][5] Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat is essential to protect against skin contact.[1][3][4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary, which requires enrollment in a respiratory protection program. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational plan is vital for the safe handling of this compound. The workflow below outlines the necessary steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Don all appropriate PPE as specified in the table above.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[4]
-
-
Handling:
-
Cleanup & Disposal:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Dispose of all waste, including contaminated consumables, in a designated, sealed, and properly labeled hazardous waste container.[3][4]
-
Do not pour waste down the drain.[5]
-
After completing the work, remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[7]
-
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and appropriate action is essential. The following workflow outlines the emergency response for a chemical spill.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including excess reagent, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.[3]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[3] Store it separately from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Containerization: Collect all waste in a designated, chemically compatible, and sealable hazardous waste container.[3][4] The container must be clearly labeled with its contents.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources, until it is collected by trained EHS personnel.[2][6]
References
- 1. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
